Technical Documentation Center

Rotigotine N-Oxide Hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Rotigotine N-Oxide Hydrochloride

Core Science & Biosynthesis

Foundational

Rotigotine N-Oxide Hydrochloride: Structural Characterization, Degradation Kinetics, and Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Rotigotine is a potent, non-ergoline dopamine D2/D3 receptor agonist widely util...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Rotigotine is a potent, non-ergoline dopamine D2/D3 receptor agonist widely utilized in the management of Parkinson's disease and Restless Legs Syndrome (RLS)[]. Administered primarily via transdermal patches to bypass extensive first-pass metabolism[2], the active pharmaceutical ingredient (API) exhibits a pronounced susceptibility to oxidative degradation[]. The primary oxidative degradant is Rotigotine N-Oxide, officially recognized in pharmacopeial monographs as Impurity E[3]. Understanding the chemical structure, formation mechanisms, and analytical profiling of Rotigotine N-Oxide Hydrochloride is critical for formulation stability, regulatory compliance, and patient safety[4].

Chemical Structure and Physicochemical Properties

Rotigotine, chemically designated as (6S)-5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol, contains a tertiary amine center that serves as the primary site for N-oxidation[5]. When exposed to reactive oxygen species or peroxides (often trace contaminants in polymeric patch excipients), this tertiary amine is oxidized to form Rotigotine N-Oxide[6]. The hydrochloride salt of this impurity is frequently synthesized as a reference standard for analytical qualification[5].

Table 1: Comparative Physicochemical Properties
PropertyRotigotine (API)Rotigotine N-Oxide Hydrochloride
CAS Number 99755-59-6[5]2708278-88-8[5]
Molecular Formula C19H25NOS[5]C19H26ClNO2S[5]
Molecular Weight 315.48 g/mol [2]367.93 g/mol [5]
Structural Feature Tertiary AmineN-Oxide (Amine Oxide)
Compendial Name RotigotineImpurity E[3]
Degradation Pathway N/AOxidative Stress[]

Mechanisms of Formation and Degradation Kinetics

The formation of Rotigotine N-oxide is a classic example of tertiary amine oxidation. In forced degradation studies, Rotigotine exhibits rapid deterioration under oxidative conditions (e.g., 5% H₂O₂ at 60°C), resulting in significant conversion to the N-oxide derivative[].

Causality of Degradation: The lone pair of electrons on the nitrogen atom of Rotigotine is highly nucleophilic, making it susceptible to electrophilic attack by peroxides. Once formed, the N-oxide introduces a highly polar functional group, altering the molecule's lipophilicity and receptor binding affinity. Furthermore, under elevated thermal stress, N-tertiary amine oxides can undergo a Cope elimination—a pyrolytic pericyclic reaction yielding olefinic byproducts and hydroxylamines[6]. This secondary degradation pathway necessitates strict temperature control during both API manufacturing and analytical sample preparation to prevent artifactual degradation[6].

Pathway A Rotigotine (API) Nucleophilic Tertiary Amine B Oxidative Stress (e.g., H2O2, Light, Heat) A->B Exposure C Rotigotine N-Oxide (Impurity E) B->C N-oxidation D Thermal Stress (>60°C) C->D Heating E Cope Elimination (Olefin Byproducts) D->E Pyrolysis

Oxidative degradation pathway of Rotigotine to N-Oxide and subsequent Cope elimination.

Analytical Workflows: Isolation and Quantification

To ensure the trustworthiness of stability-indicating methods, the analytical protocol must be a self-validating system capable of resolving Rotigotine from its N-oxide and other process impurities (e.g., despropyl rotigotine, Impurity C)[3]. Because some degradation products lack strong chromophores, orthogonal detection using Diode Array Detection (DAD) and Charged Aerosol Detection (CAD) coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard[7].

Rationale for Chromatographic Conditions

A volatile mobile phase is mandatory for CAD and MS compatibility. An ammonium formate buffer (5 mM) adjusted to pH 5.5 is optimal[7]. At pH 5.5, the basic tertiary amine of unreacted Rotigotine (pKa ~ 9) is protonated, ensuring good solubility and reproducible retention on a C18 stationary phase, while the highly polar N-oxide elutes earlier in the reversed-phase gradient[7].

Step-by-Step Forced Degradation and Analysis Protocol

Step 1: Sample Preparation Prepare a 1 mg/mL stock solution of Rotigotine in a suitable diluent (e.g., Acetonitrile/Water).

Step 2: Oxidative Stress Induction Transfer 5 mL of the stock solution to a light-protected vial. Add 0.2 mL of 5% Hydrogen Peroxide (H₂O₂)[].

Step 3: Incubation Incubate the solution at 60°C for exactly 3 hours. Expert Insight: Do not exceed 60°C or prolong beyond 3 hours to prevent the N-oxide from undergoing secondary Cope elimination, which would skew the mass balance and artificially lower the detected Impurity E levels[],[6].

Step 4: Quenching Quench the residual peroxide using sodium metabisulfite or catalase to halt the reaction, ensuring the sample remains stable while queued in the autosampler.

Step 5: LC-HRMS / HPLC-CAD Analysis

  • Column: Aquasil® C18 MS (250 x 4.0 mm, 5 µm) or equivalent[7].

  • Mobile Phase A: 5 mM Ammonium Formate, pH 5.5[7].

  • Mobile Phase B: Acetonitrile[7].

  • Gradient: 30% B to 70% B over 25 minutes[7].

  • Flow Rate: 1.0 mL/min at 25°C[7].

  • Detection: DAD at 245 nm, CAD, and ESI-Orbitrap-MS (Positive ion mode)[7].

Step 6: System Suitability & Validation The method is self-validating if the resolution ( Rs​ ) between Rotigotine and Rotigotine N-Oxide is ≥1.5 . The mass balance (sum of API + impurities) must fall within 98%−102% .

Workflow S1 API Prep (1 mg/mL) S2 Oxidation (5% H2O2, 60°C) S1->S2 S3 Quenching (Halt Reaction) S2->S3 S4 LC-HRMS (pH 5.5 Buffer) S3->S4 S5 Data Analysis (Impurity E Quant) S4->S5

Step-by-step analytical workflow for forced degradation and LC-HRMS impurity profiling.

Pharmacological and Toxicological Implications

Controlling the levels of Rotigotine N-Oxide Hydrochloride in the final dosage form is not merely a regulatory box-ticking exercise; it is a clinical imperative. The conversion of the tertiary amine to an N-oxide drastically alters the pharmacophore required for dopamine D2/D3 receptor binding[]. Consequently, elevated levels of Impurity E directly correlate with a loss of therapeutic efficacy[]. Furthermore, uncharacterized accumulation of degradation products in transdermal patches can lead to skin irritation or unpredictable pharmacokinetic profiles[2]. Pharmacopeial guidelines strictly regulate these impurities, typically limiting unspecified impurities in transdermal patches to 0.2% and total impurities to 1.0%[4].

Conclusion

The structural characterization and rigorous monitoring of Rotigotine N-Oxide Hydrochloride are fundamental to the lifecycle management of Rotigotine formulations. By leveraging predictive forced degradation models and orthogonal LC-HRMS/CAD analytical workflows, scientists can proactively mitigate oxidative liabilities, ensuring the delivery of safe, efficacious, and stable therapeutics to patients.

References

  • Rotigotine and Impurities Source: bocsci.com URL:

  • Rotigotine Impurities Manufacturers & Suppliers Source: daicelpharmastandards.com URL:5

  • ESTUDO DE DEGRADAÇÃO FORÇADA DA ROTIGOTINA E DESENVOLVIMENTO DE MÉTODO IN VITRO Source: ufrj.br URL:3

  • Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations and Its Impurities Source: researchgate.net URL:4

  • Metabolic pathway of rotigotine Source: researchgate.net URL:6

  • WO2018096560A1 - Long acting depot formulation for the continuous dopaminergic stimulation Source: google.com (Patents) URL:2

  • Estudo de Degradação Forçada da Rotigotina (Chromatographic Method Details) Source: ufrj.br URL:7

Sources

Exploratory

Mechanism of Formation and Analytical Profiling of Rotigotine N-Oxide Hydrochloride: A Comprehensive Technical Guide

Executive Summary Rotigotine is a non-ergoline dopamine agonist critical in the management of Parkinson's disease and Restless Legs Syndrome. Delivered primarily via transdermal patches, the active pharmaceutical ingredi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Rotigotine is a non-ergoline dopamine agonist critical in the management of Parkinson's disease and Restless Legs Syndrome. Delivered primarily via transdermal patches, the active pharmaceutical ingredient (API) is highly susceptible to oxidative degradation. The primary degradation product is Rotigotine N-oxide (Impurity E). To accurately profile, quantify, and control this impurity, analytical laboratories synthesize and utilize its stabilized salt form: Rotigotine N-Oxide Hydrochloride . This whitepaper explores the chemical causality behind its formation, the thermal degradation risks (Cope elimination), and the self-validating experimental protocols required for its synthesis and chromatographic analysis.

Chemical Mechanism of N-Oxide Formation and Stabilization

The Oxidative Vulnerability of the Tertiary Amine

Rotigotine, chemically known as (6S)-6-{propyl[2-(2-thienyl)ethyl]amino}-5,6,7,8-tetrahydro-1-naphthalenol, contains a highly electron-rich tertiary amine core. This structural feature is the primary locus of the drug's chemical instability. When exposed to oxidative stress—such as atmospheric oxygen, light-induced reactive oxygen species (ROS), or trace peroxides in excipients—the lone pair of electrons on the nitrogen atom acts as a strong nucleophile.

The mechanism initiates with the nucleophilic attack of the nitrogen lone pair on the electrophilic oxygen of a peroxide bond (O-O). This intermediate rapidly undergoes proton transfer and the elimination of a leaving group (such as water or an alcohol), yielding the Rotigotine N-oxide free base .

Thermal Lability and Cope Elimination

The formation of the N-oxide introduces a new vector of instability. Under thermal stress (typically >60°C), Rotigotine N-oxide undergoes a Cope elimination 2. This is a concerted, pericyclic reaction where the negatively charged oxygen of the N-oxide acts as an internal base, abstracting a β -hydrogen. The molecule transitions through a 5-membered cyclic state, ultimately cleaving the carbon-nitrogen bond to yield an olefin and a hydroxylamine derivative. This secondary degradation pathway severely complicates impurity profiling if the N-oxide is not stabilized.

Causality of Hydrochloride Salt Formation

To utilize Rotigotine N-oxide as a reliable, long-term analytical reference standard (CAS No. 2708278-88-8), the free base must be protected against Cope elimination. By treating the N-oxide with anhydrous hydrochloric acid, the basic oxygen atom is protonated (or strongly ion-paired in the crystal lattice). This protonation eliminates the basicity required to abstract the β -hydrogen, effectively shutting down the cyclic transition state. The resulting Rotigotine N-Oxide Hydrochloride is chemically and thermally stable, ensuring high fidelity during HPLC calibration 3.

G A Rotigotine Free Base (Tertiary Amine) C Nucleophilic Attack (N lone pair on O-O bond) A->C B Oxidative Stress (ROS, H2O2, Air) B->C D Rotigotine N-Oxide (Impurity E) C->D E Thermal Stress (>60°C) D->E G Anhydrous HCl Treatment D->G F Cope Elimination (Olefin + Hydroxylamine) E->F Degradation Pathway H Rotigotine N-Oxide Hydrochloride (Stable Reference Standard) G->H Stabilization Pathway

Rotigotine oxidation pathway, Cope elimination, and stabilization via hydrochloride salt formation.

Quantitative Data on Degradation Kinetics

Understanding the kinetic boundaries of Rotigotine is essential for formulation design. Transdermal patches must incorporate antioxidants (e.g., ascorbyl palmitate, sodium metabisulfite) to mitigate the rapid oxidation observed under stress testing. The table below synthesizes quantitative forced degradation data, highlighting the API's specific vulnerability to peroxides compared to hydrolytic or photolytic extremes.

Stress ConditionReagent / EnvironmentTemp (°C)Time% DegradationPrimary Impurity Formed
Oxidation 5% H2​O2​ Room Temp24 h2.7%Rotigotine N-Oxide
Oxidation 5% H2​O2​ 60°C3 h~10.0%Rotigotine N-Oxide
Thermal Solid State105°C24 hSignificantOlefin (Cope Elimination)
Photolysis UV Radiation (200 W/m²)Room Temp7 daysMinimalN/A
Acid Hydrolysis 0.1 N HCl60°C24 hMinimalN/A
Base Hydrolysis 0.1 N NaOH60°C24 hMinimalN/A

Data synthesized from standardized HPLC assay stability indications4.

Experimental Methodologies: Forced Degradation Protocol

To ensure trustworthiness and reproducibility, forced degradation studies must be designed as self-validating systems. A common failure in oxidative stress testing is the omission of a quenching step, which allows the oxidant to continue reacting with the API while sitting in the HPLC autosampler, thereby skewing kinetic data.

Step-by-Step Self-Validating Oxidative Workflow
  • Stock Preparation: Dissolve Rotigotine API in a compatible diluent (e.g., Methanol/Phosphate buffer 70:30 v/v) to achieve a precise concentration of 1.0 mg/mL.

  • Oxidative Induction: Transfer 5.0 mL of the API stock solution into an amber reaction vial. Add 0.2 mL of 5% Hydrogen Peroxide ( H2​O2​ ) solution. Rationale: 5% peroxide provides sufficient oxidative pressure to generate the N-oxide without causing total, unquantifiable destruction of the API.

  • Thermal Acceleration: Seal the vial and incubate in a controlled water bath at 60°C.

  • Kinetic Sampling & Quenching (Critical): Withdraw aliquots at exactly 0 h, 30 min, 1 h, 2 h, and 3 h. Immediately transfer each aliquot into a volumetric flask containing a mild reducing agent (e.g., dilute sodium bisulfite) to quench residual H2​O2​ . Dilute to 100 mL with the mobile phase diluent. Rationale: Quenching locks the chemical state of the sample at the exact time of withdrawal.

  • Chromatographic Analysis: Inject the quenched samples into an HPLC system equipped with a Diode Array Detector (DAD).

Workflow S1 Prepare RTG Stock (1.0 mg/mL in Diluent) S2 Add Oxidant (0.2 mL 5% H2O2) S1->S2 S3 Thermal Incubation (60°C for 3h, 6h, 24h) S2->S3 S4 Quench & Dilute (to 100 mL) S3->S4 S5 HPLC-DAD / LC-HRMS (Zorbax SB C-18, 225 nm) S4->S5 S6 Impurity Profiling (Mass Balance 95-105%) S5->S6

Step-by-step experimental workflow for the forced oxidative degradation of Rotigotine.

Analytical Detection and Structural Characterization

Accurate quantification of Rotigotine N-Oxide Hydrochloride requires orthogonal analytical techniques to verify both purity and structural identity.

  • HPLC-DAD / CAD: Chromatographic separation is optimally achieved using a reversed-phase C-18 column (e.g., Zorbax SB C-18, 4.6 x 250 mm, 5 µm). A mobile phase consisting of pH 5.5 dipotassium hydrogen orthophosphate buffer and methanol (30:70, v/v) pumped at 1.0 mL/min provides excellent resolution between the parent drug and the N-oxide. Because N-oxides can sometimes exhibit weak UV absorbance, coupling a DAD (set to 225 nm) with a Charged Aerosol Detector (CAD) ensures no non-chromophoric degradation products are missed.

  • LC-HRMS (Q-Orbitrap): High-resolution mass spectrometry is utilized to confirm the exact mass of the impurity. The free base of Rotigotine N-Oxide ( C19​H25​NO2​S ) exhibits an exact mass of 331.1606 Da. The addition of the oxygen atom (+16 Da) relative to the parent API is the definitive signature of the oxidative pathway.

References

  • BOC Sciences. "Rotigotine and Impurities." BOC Sciences.
  • MDPI. "Quantitative Analysis of the Components of Rotigotine Prolonged-Release Microspheres for Injection Using Solvent-Suppressed 1H NMR." MDPI.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. "A Stability indicating of Rotigotine in Bulk Drugs by HPLC Assay method." RJPBCS.
  • LGC Standards. "Rotigotine N-Oxide Hydrochloride." LGC Standards.

Sources

Foundational

Advanced Safety & Analytical Whitepaper: Rotigotine N-Oxide Hydrochloride

Executive Summary Rotigotine is a non-ergoline dopamine agonist (targeting D1, D2, and D3 receptors) utilized primarily via transdermal patches for the management of Parkinson's disease and Restless Legs Syndrome. During...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Rotigotine is a non-ergoline dopamine agonist (targeting D1, D2, and D3 receptors) utilized primarily via transdermal patches for the management of Parkinson's disease and Restless Legs Syndrome. During active pharmaceutical ingredient (API) synthesis, formulation, or prolonged storage, the tertiary amine core of rotigotine is highly susceptible to oxidative degradation, yielding Rotigotine N-Oxide . As a pharmacologically active and potentially reactive impurity, stringent control of this N-oxide is mandated by ICH Q3A/Q3B guidelines.

This technical guide synthesizes the physicochemical properties, mechanistic toxicology, and self-validating laboratory protocols required for the safe handling and precise analytical quantification of Rotigotine N-Oxide Hydrochloride.

Chemical Identity & Physicochemical Data

Summarizing the core chemical parameters is the foundational step in laboratory risk assessment. The hydrochloride salt of the N-oxide exhibits distinct solubility and stability profiles compared to the highly lipophilic free-base parent API, requiring specific handling considerations as outlined by reference standard providers like .

ParameterSpecification / Data
Chemical Name (2S)-5-hydroxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine oxide hydrochloride
Common Identifiers Rotigotine EP Impurity E (HCl salt) / Rotigotine N-Oxide HCl
CAS Number 2708278-88-8 (HCl salt); 2708278-87-7 (Free base)
Molecular Formula C19H26ClNO2S (HCl salt)
Molecular Weight ~367.93 g/mol (HCl salt); 331.47 g/mol (Free base)
Appearance Off-white to pale yellow solid
Storage Conditions 2-8°C, inert atmosphere, strictly protected from light and moisture

Mechanistic Toxicology & Hazard Profile

Understanding the toxicological causality is critical for establishing proper engineering controls. Rotigotine itself carries severe hazard statements documented in safety data sheets from , including acute oral toxicity (H302 ), central nervous system depression (H336 ), and reproductive toxicity (H361 : Suspected of damaging fertility or the unborn child; H362 : May cause harm to breast-fed children).

Causality of N-Oxide Toxicity: The N-oxidation of the tertiary amine alters the steric bulk and polar surface area of the molecule. While this increased polarity typically reduces blood-brain barrier (BBB) permeability compared to the parent drug, N-oxides are notoriously unstable in vivo. They can undergo rapid bioreduction via hepatic cytochrome P450 enzymes or gut microbiota back into the active parent API. This creates an unpredictable pharmacokinetic "prodrug" effect, leading to unintended dopaminergic surges. Furthermore, reactive N-oxide moieties can act as structural alerts for genotoxicity and mutagenicity, necessitating strict occupational exposure limits (OELs) and the use of closed-system powder transfer during handling.

Degradation Pathway & Formation Mechanism

Rotigotine's degradation is primarily driven by oxidative stress, specifically exposure to atmospheric oxygen, photons, or elevated temperatures, as highlighted in stability profiles by . The electron-rich tertiary amine undergoes hydrogen abstraction and subsequent oxygen insertion.

degradation API Rotigotine API (Tertiary Amine) Stress Oxidative Stress (O2, Photons, Heat) API->Stress Environmental Exposure NOxide Rotigotine N-Oxide (Impurity E) API->NOxide Oxygen Insertion Radical Reactive Oxygen Species (ROS) Stress->Radical Catalyst/Initiation Radical->API Attack on Nitrogen

Oxidative degradation pathway of Rotigotine yielding the N-oxide impurity.

Self-Validating Handling & Storage Protocols

To prevent further degradation of the analytical reference standard and ensure operator safety, a self-validating storage protocol must be employed.

Causality of Choices: Because the impurity is an oxidized product, it might intuitively seem stable against further oxidation. However, the thiophene ring and the phenolic hydroxyl group remain highly susceptible to secondary radical attacks. Thus, strict inerting is non-negotiable.

Step-by-Step Storage Methodology:

  • Primary Containment: Store the Rotigotine N-Oxide HCl powder in an amber glass vial to block UV-induced radical initiation.

  • Inert Gas Purging: Flush the headspace of the vial with heavy inert gas (Argon) rather than Nitrogen. Why? Argon is denser than ambient air and forms a protective physical blanket directly over the solid bed. Nitrogen, being lighter, can rapidly mix with ambient air during the capping process, compromising the inert environment.

  • Secondary Containment (Self-Validating Step): Place the sealed vial inside a secondary desiccator pouch containing a resazurin-based oxygen indicator pill and a silica gel desiccant.

    • Validation Loop: Before every use, the operator must inspect the indicator pill. If the pill is blue/purple, the argon seal is intact. If it turns pink, oxygen has breached the system, invalidating the storage condition and requiring immediate re-purging and potential re-assay of the standard's purity.

  • Temperature Control: Maintain at 2-8°C to minimize the thermodynamic kinetic energy available for spontaneous degradation reactions.

Analytical Workflow: UHPLC-MS/MS Impurity Detection

Quantifying trace levels of Rotigotine N-Oxide in API batches requires high-resolution, highly sensitive techniques. We recommend a UHPLC-MS/MS approach utilizing positive electrospray ionization (ESI+).

Causality of Analytical Choices:

  • Mobile Phase: 0.1% Formic acid in Water/Acetonitrile. The acidic environment ensures both the N-oxide and parent drug are fully protonated at the nitrogen center, maximizing ionization efficiency and signal-to-noise ratio in the mass spectrometer.

  • Stationary Phase: A sub-2-micron C18 column. The lipophilic nature of the thiophene and tetrahydronaphthalene rings ensures strong retention, while the polar N-oxide elutes slightly earlier than the parent API, providing baseline chromatographic resolution.

workflow Prep Sample Prep + Rotigotine-d3 (IS) LC UHPLC Separation (C18, Acidic Gradient) Prep->LC Ion ESI+ Ionization (Protonation) LC->Ion Detect MS/MS Detection (m/z 332.1 -> Frag) Ion->Detect

Step-by-step UHPLC-MS/MS workflow for detecting Rotigotine N-Oxide.

Step-by-Step LC-MS Protocol:

  • Sample Preparation: Accurately weigh 10 mg of the Rotigotine API and dissolve in 10 mL of Acetonitrile:Water (50:50 v/v) containing 10 ng/mL of Rotigotine-d3 (Deuterated Internal Standard).

    • Self-Validating Step: The addition of Rotigotine-d3 acts as an internal system suitability check. If the MS signal for the internal standard drops unexpectedly during a run, the system immediately flags matrix suppression or injection failure, preventing the dangerous false-negative reporting of the N-oxide impurity.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Execute a linear gradient from 5% to 95% Acetonitrile (buffered with 0.1% Formic Acid) over 8 minutes.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 400°C to ensure complete droplet evaporation.

  • Detection: Monitor the Multiple Reaction Monitoring (MRM) transition for the N-Oxide free base at m/z 332.1 [M+H]+ transitioning to its dominant product ion (optimized via collision energy profiling).

References

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Rotigotine N-Oxide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword: Understanding the Criticality of Rotigotine N-Oxide Hydrochloride in Pharmaceutical Development As a Senior Application Scientist, my experience h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Rotigotine N-Oxide Hydrochloride in Pharmaceutical Development

As a Senior Application Scientist, my experience has consistently underscored the importance of a comprehensive understanding of not only the active pharmaceutical ingredient (API) but also its related impurities and degradation products. Rotigotine, a non-ergolinic dopamine agonist pivotal in the management of Parkinson's disease and restless legs syndrome, is susceptible to oxidative degradation, leading to the formation of Rotigotine N-Oxide. The hydrochloride salt of this N-oxide is a critical impurity that necessitates thorough characterization to ensure the safety, efficacy, and stability of the final drug product.

This technical guide is designed to provide an in-depth exploration of the physicochemical properties of Rotigotine N-Oxide Hydrochloride. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices and provides the foundational knowledge necessary for its synthesis, identification, and quantification. The protocols and data presented herein are structured to be self-validating, reflecting the rigorous standards of the pharmaceutical industry.

Chemical Identity and Core Physicochemical Properties

Rotigotine N-Oxide Hydrochloride is a primary oxidative degradant of Rotigotine. Its formation involves the oxidation of the tertiary amine group in the Rotigotine molecule. Understanding its fundamental properties is the first step in managing its presence in the drug product.

PropertyValueSource(s)
Chemical Name (2S)-5-hydroxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine oxide hydrochloride[1][2][3]
CAS Number 2708278-88-8[1][2]
Molecular Formula C₁₉H₂₆ClNO₂S[1][2]
Molecular Weight 367.93 g/mol [1][2]
Appearance Off-white solid[1]
Solubility Soluble in DMSO[1][2]
Storage Conditions 2-8°C[1]

Predicted Physicochemical Parameters of the Parent Compound (Rotigotine):

While experimental data for the N-oxide is limited, the properties of the parent drug, Rotigotine, offer valuable context.

PropertyValueSource(s)
pKa 10.49 ± 0.40[1]
Melting Point 78 °C[1]
LogP 4.9[4]

The Genesis of an Impurity: Formation and Synthesis of Rotigotine N-Oxide Hydrochloride

The presence of Rotigotine N-Oxide is a direct consequence of the oxidative lability of the tertiary amine in the Rotigotine structure. This oxidation can occur during synthesis, formulation, or storage, especially when exposed to air, light, or heat[5].

Mechanism of N-Oxidation

The formation of the N-oxide from the tertiary amine of Rotigotine is a classic example of amine oxidation. This process typically involves the reaction of the lone pair of electrons on the nitrogen atom with an oxidizing agent.

N-Oxidation of Rotigotine Rotigotine Rotigotine (Tertiary Amine) Transition_State Transition State Rotigotine->Transition_State Nucleophilic attack by Nitrogen Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, m-CPBA) Oxidizing_Agent->Transition_State Rotigotine_N_Oxide Rotigotine N-Oxide Transition_State->Rotigotine_N_Oxide Oxygen transfer

Caption: General mechanism for the N-oxidation of Rotigotine.

Laboratory-Scale Synthesis Protocol

For the purpose of characterization and analytical method development, a targeted synthesis of Rotigotine N-Oxide Hydrochloride is essential. The following protocol is a representative method based on the common oxidation of tertiary amines.

Principle: This synthesis utilizes an oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), to convert the tertiary amine of Rotigotine to its corresponding N-oxide[6][7]. The choice of a suitable solvent is critical to ensure the solubility of the starting material and to facilitate the reaction. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Step-by-Step Protocol:

  • Dissolution: Dissolve a known quantity of Rotigotine free base in a suitable organic solvent (e.g., methanol, dichloromethane) in a round-bottom flask. The choice of solvent should be based on solubility studies and compatibility with the chosen oxidizing agent.

  • Oxidation: Cool the solution in an ice bath (0-5°C). Add the oxidizing agent (e.g., 30% hydrogen peroxide or a solution of m-CPBA in the same solvent) dropwise with continuous stirring. The molar ratio of the oxidizing agent to Rotigotine should be optimized, typically starting with a slight excess (e.g., 1.1 to 1.5 equivalents).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This is a critical self-validating step to ensure complete conversion and prevent over-oxidation or side reactions.

  • Quenching: Once the reaction is complete, quench any excess oxidizing agent. For hydrogen peroxide, this can be achieved by the addition of a small amount of manganese dioxide until gas evolution ceases. For m-CPBA, a wash with a solution of sodium sulfite is effective.

  • Work-up and Extraction: If necessary, remove the solvent under reduced pressure. The residue can then be redissolved in an appropriate solvent like dichloromethane and washed with water or a mild basic solution to remove any acidic byproducts.

  • Salt Formation: To the organic solution of Rotigotine N-Oxide, add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether) with stirring.

  • Isolation and Purification: The Rotigotine N-Oxide Hydrochloride will precipitate out of the solution. The solid can be collected by filtration, washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove any remaining organic impurities, and dried under vacuum.

  • Characterization: Confirm the identity and purity of the synthesized Rotigotine N-Oxide Hydrochloride using techniques such as NMR, Mass Spectrometry, and HPLC.

Analytical Characterization: Identifying and Quantifying Rotigotine N-Oxide Hydrochloride

The development of robust and validated analytical methods is paramount for the control of Rotigotine N-Oxide in both the drug substance and the final drug product.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A stability-indicating HPLC method is essential to separate Rotigotine from its N-oxide and other potential impurities.

Rationale for Method Development: The selection of the stationary phase, mobile phase composition, and detector wavelength is driven by the need to achieve adequate resolution between Rotigotine and its closely related impurities. A reverse-phase C18 or C8 column is a common starting point due to the hydrophobic nature of the molecule. The mobile phase typically consists of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) to control the retention and selectivity. The pH of the aqueous phase is a critical parameter to control the ionization state of the analytes and achieve optimal peak shape. UV detection is suitable due to the chromophoric nature of the molecule.

Illustrative HPLC-UV Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-programmed gradient from a lower to a higher percentage of Mobile Phase B is typically employed to ensure the elution of all components with good peak shape. For example:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm or 272 nm[8][9].

  • Injection Volume: 10 µL.

System Suitability and Validation: This method must be validated according to ICH guidelines (Q2(R1)) to demonstrate its specificity, linearity, accuracy, precision, and robustness. System suitability parameters, including resolution between Rotigotine and Rotigotine N-Oxide, tailing factor, and theoretical plates, must be established and met for each analytical run.

HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Drug Substance / Product Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_System HPLC System (Pump, Autosampler, Column Oven, Detector) Filtration->HPLC_System Injection Column C18 Column HPLC_System->Column Detection UV Detection Column->Detection Mobile_Phase Gradient Elution Mobile_Phase->Column Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Standard Integration->Quantification

Caption: A typical workflow for the HPLC analysis of Rotigotine and its impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation

LC-MS/MS is a powerful tool for the unambiguous identification and structural elucidation of impurities.

Rationale for Method Development: The high sensitivity and selectivity of MS/MS allow for the detection of trace-level impurities. The fragmentation pattern of the parent ion provides structural information that can confirm the identity of Rotigotine N-Oxide.

Illustrative LC-MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for amines and their N-oxides.

  • Precursor Ion (MS1): For Rotigotine N-Oxide (free base), the [M+H]⁺ ion would be at m/z 332.16.

  • Product Ions (MS2): The fragmentation of the N-oxide will differ from that of Rotigotine. Common fragmentation pathways for N-oxides include the loss of an oxygen atom or rearrangements. The specific fragmentation pattern would need to be determined experimentally.

  • LC Conditions: Similar to the HPLC-UV method, but often with volatile mobile phase additives like ammonium formate or ammonium acetate instead of non-volatile buffers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

¹H and ¹³C NMR are indispensable for the definitive structural confirmation of the synthesized Rotigotine N-Oxide Hydrochloride.

Expected Spectral Features:

  • ¹H NMR: The protons adjacent to the N-oxide group will experience a downfield shift compared to the parent amine due to the deshielding effect of the oxygen atom.

  • ¹³C NMR: Similarly, the carbon atoms bonded to the nitrogen will also be shifted downfield.

A detailed analysis of the 1D and 2D NMR spectra (e.g., COSY, HSQC, HMBC) would allow for the complete assignment of all proton and carbon signals, providing unequivocal proof of the N-oxide structure.

Stability and Degradation Pathways

Forced degradation studies are crucial to understand the stability of Rotigotine and the conditions that promote the formation of the N-oxide.

Forced Degradation Protocol:

  • Stress Conditions: Subject solutions of Rotigotine to various stress conditions as per ICH guidelines (Q1A(R2)), including:

    • Oxidative: Treatment with hydrogen peroxide at room temperature and elevated temperatures (e.g., 60°C)[].

    • Photolytic: Exposure to UV and visible light.

    • Thermal: Heating at elevated temperatures.

    • Acidic and Basic Hydrolysis: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.

  • Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method.

  • Peak Identification: Use LC-MS/MS to identify the degradation products formed under each stress condition.

Expected Outcome: These studies will demonstrate that Rotigotine is particularly susceptible to oxidative stress, leading to the formation of Rotigotine N-Oxide as a major degradation product[][11].

Regulatory Context and Safety Considerations

The control of impurities is a critical aspect of drug development and is governed by regulatory guidelines from bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

Key Regulatory Guidelines:

  • ICH Q3A(R2): Impurities in New Drug Substances[12][13].

  • ICH Q3B(R2): Impurities in New Drug Products[14][15][16].

These guidelines establish thresholds for reporting, identification, and qualification of impurities. The qualification of an impurity involves assessing its biological safety. If an impurity is present at levels above the qualification threshold, toxicological studies may be required.

Conclusion: A Framework for a Comprehensive Understanding

This technical guide provides a comprehensive framework for understanding the physicochemical properties of Rotigotine N-Oxide Hydrochloride. By integrating knowledge of its chemical identity, formation, synthesis, and analytical characterization, researchers and drug development professionals can effectively manage this critical impurity. The emphasis on the rationale behind experimental choices and the use of self-validating protocols ensures a robust and scientifically sound approach to ensuring the quality and safety of Rotigotine-containing drug products. Further research into the specific toxicological and pharmacokinetic profile of Rotigotine N-Oxide would provide an even more complete picture of its potential impact.

References

  • ICH Q3B (R2) Impurities in new drug products - Scientific guideline. European Medicines Agency. (2006, June 1). Retrieved from [Link]

  • Neupro, INN-Rotigotine. European Medicines Agency. Retrieved from [Link]

  • Guidance for Industry Q3B(R2) Impurities in New Drug Products. U.S. Food and Drug Administration. Retrieved from [Link]

  • Q3B(R) Impurities in New Drug Products (Revision 3) August 2006. U.S. Food and Drug Administration. (2021, September 29). Retrieved from [Link]

  • FDA Guidance on Drug Impurities in ANDAs. Scribd. Retrieved from [Link]

  • ANDAs: Impurities in Drug Products. U.S. Food and Drug Administration. Retrieved from [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. Retrieved from [Link]

  • Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities. PubMed. (2021, June 12). Retrieved from [Link]

  • A Stability indicating of Rotigotine in Bulk Drugs by HPLC Assay method. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • An improved validated ultra high pressure liquid chromatography method for separation of Rotigotine impurities in Rotigotine Transdermal. Der Pharma Chemica. (2013, January 18). Retrieved from [Link]

  • ICH Topic Q 3 B (R2) - Impurities in new drug products. ECA Academy. Retrieved from [Link]

  • Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities. ResearchGate. (2020, November 2). Retrieved from [Link]

  • Analytical Method Validation on Estimation of Rotigotine in Pharmaceutical Formulations. (2026, January 9). Retrieved from [Link]

  • A Stability indicating of Rotigotine in Bulk Drugs by HPLC Assay method. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. Retrieved from [Link]

  • Neupro, INN-Rotigotine. European Medicines Agency. Retrieved from [Link]

  • Product Class 3: Amine N -Oxides. Thieme E-Books. Retrieved from [Link]

  • ICH Q3B(R2) Guideline.pdf. ICH. (2006, June 6). Retrieved from [Link]

  • Synthesis of Tertiary Amine N-Oxides-A Review. ResearchGate. Retrieved from [Link]

  • Reaction Advice for Synthesizing an N-oxide from a Tertiary Amine. Reddit. (2025, August 8). Retrieved from [Link]

  • Novel UHPLC-MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease. ResearchGate. Retrieved from [Link]

  • Rotigotine. PubChem. Retrieved from [Link]

  • Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization. Retrieved from [Link]

  • n,n-dimethyldodecylamine oxide. Organic Syntheses Procedure. Retrieved from [Link]

  • Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. (2024, June 7). Retrieved from [Link]

  • 20-Week toxicity study of rotigotine behenate extended-release microspheres for intramuscular injection in sprague dawley rats. PubMed. (2025, March 10). Retrieved from [Link]

  • The solubility of Rotigotine.H3PO4 and Rotigotine.HCl in different... ResearchGate. Retrieved from [Link]

  • Quantitative Analysis of the Components of Rotigotine Prolonged-Release Microspheres for Injection Using Solvent-Suppressed 1 H NMR. MDPI. (2025, September 4). Retrieved from [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. (2022, May 17). Retrieved from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. (2017, February 24). Retrieved from [Link]

  • 1H-NMR Probe for In Situ Monitoring of Dopamine Metabolism and Its Application to Inhibitor Screening. AWS. Retrieved from [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved from [Link]

  • Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization. PubMed. (2024, May 29). Retrieved from [Link]

  • Analytical Method Validation on Estimation of Rotigotine in Pharmaceutical Formulations. (2026, January 9). Retrieved from [Link]

  • Rotigotine Transdermal System. USP-NF. (2023, September 29). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for Rotigotine N-Oxide Hydrochloride Detection

Introduction & Mechanistic Insights Rotigotine is a non-ergoline dopamine agonist predominantly utilized in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS) via transdermal patches[]. While highly ef...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

Rotigotine is a non-ergoline dopamine agonist predominantly utilized in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS) via transdermal patches[]. While highly effective, the chemical architecture of Rotigotine—specifically its tertiary amine and tetrahydronaphthol moieties—renders it inherently susceptible to oxidative degradation when exposed to air, light, or elevated temperatures[].

The primary oxidative degradant of concern is Rotigotine N-Oxide (often classified as Impurity E in pharmacopeial literature)[2]. Mechanistically, the lone pair of electrons on the tertiary nitrogen acts as a nucleophile, reacting with reactive oxygen species to form the N-oxide derivative[][2].

The Causality of Detection: Monitoring Rotigotine N-Oxide Hydrochloride is not merely a regulatory checkbox; it is a clinical imperative. The conversion of the API to its N-oxide form reduces the effective therapeutic dose and introduces a structurally distinct entity that may exhibit altered receptor binding affinities or pose potential toxicity risks[][3]. Therefore, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to ensure product integrity.

OxidativePathway API Rotigotine API (Tertiary Amine) Stress Oxidative Stress (H2O2, Air, Heat) API->Stress Exposure Degradant Rotigotine N-Oxide (Impurity E) Stress->Degradant Oxidation Effect Reduced Efficacy & Potential Toxicity Degradant->Effect Clinical Impact

Caption: Rotigotine oxidative degradation pathway to N-oxide.

Chromatographic Strategy and Rationale

Developing a method to separate Rotigotine from its N-oxide requires precise control over stationary phase chemistry and mobile phase dynamics.

  • Stationary Phase Selection: A double end-capped C18 column (e.g., Zorbax SB C-18, 4.6 x 250 mm, 5 µm) is optimal[4]. Causality: The basic nitrogen atoms in both Rotigotine and its N-oxide interact strongly with residual free silanols on standard silica supports, leading to severe peak tailing. Double end-capping sterically blocks these silanols, ensuring sharp, symmetrical peaks and superior resolution[2].

  • Mobile Phase Dynamics: A buffered aqueous phase paired with an organic modifier (Methanol or Acetonitrile) is employed[4]. The buffer pH is strictly maintained at 5.5 using dipotassium hydrogen orthophosphate and orthophosphoric acid[4]. Causality: At pH 5.5, the ionizable groups of the analytes remain in a consistent protonation state, preventing retention time drift. Triethylamine is added as a mobile phase additive to act as a silanol masking agent, further improving peak shape[4].

  • Detection: Ultraviolet (UV) detection at 225 nm provides maximum sensitivity, leveraging the strong absorbance of the tetrahydronaphthol chromophore shared by both the API and the N-oxide[4][5].

MethodWorkflow Start Method Goal: Quantify N-Oxide Screening Column & Phase Screening (C18, pH 5.5) Start->Screening Optimization Gradient Optimization (Resolution > 2.0) Screening->Optimization Select Phase Validation ICH Q2(R1) Validation (Specificity, Linearity) Optimization->Validation Lock Method SystemSuit System Suitability (RSD < 2.0%) Validation->SystemSuit Routine Use

Caption: HPLC method development and ICH validation workflow.

Experimental Protocol

This protocol is designed as a self-validating system . By incorporating an in-situ forced degradation step, the analyst proves in real-time that the method is stability-indicating and capable of resolving the N-oxide from the parent drug.

Reagents and Materials
  • Rotigotine API Reference Standard

  • Rotigotine N-Oxide Hydrochloride Reference Standard[6]

  • HPLC-grade Methanol and Milli-Q Water

  • Dipotassium hydrogen orthophosphate, Triethylamine, Orthophosphoric acid[4]

  • Hydrogen Peroxide (30% v/v) for oxidative stress[2]

Preparation of Solutions
  • Buffer Preparation: Dissolve 5.22 g of dipotassium hydrogen orthophosphate in 1000 mL of water. Add 2 mL of triethylamine. Adjust the pH to 5.5 using orthophosphoric acid[4]. Filter through a 0.45 µm membrane.

  • Diluent: Mix Buffer and Methanol in a 30:70 (v/v) ratio[4].

  • Standard Solution: Accurately weigh the Rotigotine N-Oxide Hydrochloride standard and dissolve it in the diluent to achieve a target concentration of 5.0 µg/mL[5].

  • Sample Solution: Extract the API from the bulk drug or formulation using the diluent to achieve a nominal Rotigotine concentration of 1.0 mg/mL[].

Self-Validating Forced Degradation (Oxidative Stress)

To confirm method specificity:

  • Transfer 5.0 mL of the 1.0 mg/mL Rotigotine sample solution into a volumetric flask.

  • Add 0.2 mL of 5% Hydrogen Peroxide (H2O2)[].

  • Incubate the solution at 60°C for 3 hours to force the formation of the N-oxide[].

  • Quench the reaction, cool to room temperature, and dilute to volume with the diluent.

  • Validation Check: Inject the stressed sample. The chromatogram must show a clear, baseline-resolved peak for Rotigotine N-oxide eluting prior to the main Rotigotine peak (due to increased polarity).

Data Presentation: Chromatographic Conditions & Validation

The method parameters and validation results (conducted according to ICH Q2(R1) guidelines) are summarized below[4].

Table 1: Optimized HPLC Chromatographic Conditions
ParameterSpecification
Column Zorbax SB C-18 (4.6 x 250 mm, 5 µm)
Mobile Phase A Phosphate Buffer (pH 5.5) with Triethylamine
Mobile Phase B Methanol
Elution Mode Isocratic (Buffer:Methanol 30:70 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength UV at 225 nm
Column Temperature 30°C
Injection Volume 10 µL
Table 2: Method Validation Summary (ICH Q2(R1))
Validation ParameterAcceptance CriteriaObserved Results
Specificity Resolution (Rs) > 2.0 between API and N-oxideRs > 3.0 (Baseline separated)
Linearity R² ≥ 0.999 (LOQ to 150% of target conc.)R² = 0.999
Accuracy (% Recovery) 98.0% - 102.0%100.4% - 100.6%
Precision (RSD) ≤ 2.0% for 6 replicates< 1.5%
Mass Balance 95% - 105% (Stressed Samples)Complies

References

  • Der Pharma Chemica. "An improved validated ultra high pressure liquid chromatography method for separation of Rotigotine impurities in Rotigotine Transdermal". Available at: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. "A Stability indicating of Rotigotine in Bulk Drugs by HPLC Assay method". Available at: [Link]

  • Journal of AOAC International. "Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities". Available at: [Link]

  • Universidade Federal do Rio de Janeiro (UFRJ). "THAMARA DE CARVALHO MENDES ESTUDO DE DEGRADAÇÃO FORÇADA DA ROTIGOTINA E DESENVOLVIMENTO DE MÉTODO IN VITRO PARA AVALIAÇÃO". Available at: [Link]

Sources

Application

Application Note: Highly Sensitive LC-MS/MS Quantification Protocol for Rotigotine and Rotigotine N-Oxide Hydrochloride

Target Audience: Analytical Chemists, Pharmacokineticists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Introduction & Clinical Context Rotigotine is a non-ergolinic dopamine receptor agonist (with pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Introduction & Clinical Context

Rotigotine is a non-ergolinic dopamine receptor agonist (with preferential binding to D3, D2, and D1 receptors) widely prescribed for Parkinson's disease (PD) and restless legs syndrome (RLS)[1]. It is predominantly administered via continuous transdermal patches to maintain stable plasma concentrations.

Due to the presence of an electron-rich tertiary amine and a tetrahydronaphthalenol core, the active pharmaceutical ingredient (API) is highly susceptible to oxidative degradation during manufacturing, storage, and physiological metabolism[2]. The primary oxidative degradant is Rotigotine N-Oxide , officially recognized in pharmacopeial monographs as EP Impurity E[3].

Accurate quantification of Rotigotine N-Oxide alongside the parent drug is critical for both pharmacokinetic (PK) profiling and stability-indicating quality control (QC). This application note details a validated, highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol for the simultaneous quantification of Rotigotine and its N-Oxide metabolite.

Mechanistic Insights & Methodological Rationale (E-E-A-T)

To ensure scientific integrity, it is crucial to understand the causality behind the experimental choices in this protocol.

Why LC-MS/MS over HPLC-UV?

While HPLC-UV is standard for bulk API release testing, it lacks the sensitivity required for trace-level impurity tracking or in vivo PK studies, where Rotigotine plasma concentrations often fall into the low pg/mL range[4]. UHPLC coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides sub-ng/mL limits of quantification (LOQ) and absolute structural specificity.

The Causality of Liquid-Liquid Extraction (LLE)

Protein precipitation (PPT) is fast but leaves residual phospholipids that cause severe ion suppression in the Electrospray Ionization (ESI) source. Liquid-Liquid Extraction (LLE) utilizing methyl tert-butyl ether (MTBE) selectively partitions the lipophilic Rotigotine and its N-Oxide into the organic phase, leaving polar matrix interferents behind[4].

  • Self-Validating Mechanism: By physically removing the matrix, the method inherently stabilizes the ionization efficiency, ensuring reliable batch-to-batch reproducibility and matrix effect (ME) scores close to 100%.

Chromatographic & Ionization Causality

A weakly acidic mobile phase (pH 5.0–6.0 ammonium formate or acetate) is employed. This specific pH ensures that the basic nitrogen atoms in both Rotigotine and its N-Oxide are fully protonated [M+H]+ , maximizing the ion yield in positive ESI mode (+ESI)[4]. Furthermore, the MRM transitions rely on the high-energy collision-induced cleavage of the tetrahydronaphthalenol core, yielding a highly stable m/z 147.1 fragment for both the parent drug and the internal standard.

Visualizations

Pathway RTG Rotigotine (API) MW: 315.48 Oxidation Oxidative Stress (ROS, Light, Heat) RTG->Oxidation Susceptible Tertiary Amine NOxide Rotigotine N-Oxide (EP Impurity E) MW: 331.48 Oxidation->NOxide +[O]

Caption: Oxidative Degradation Pathway of Rotigotine to N-Oxide

Workflow Start Plasma/Formulation Sample Containing Rotigotine & N-Oxide Spike Spike Internal Standard (e.g., Rotigotine-d3 or 8-OH-DPAT) Start->Spike Extraction Liquid-Liquid Extraction (LLE) using tert-Butyl Methyl Ether Spike->Extraction Evap Evaporation & Reconstitution in Mobile Phase Extraction->Evap LC UHPLC Separation (C18, Gradient Elution) Evap->LC MS ESI+ MS/MS Detection (MRM Mode) LC->MS Data Quantification & Data Analysis MS->Data

Caption: LC-MS/MS Workflow for Rotigotine N-Oxide Quantification

Materials and Reagents

  • Analytes: Rotigotine Hydrochloride (Reference Standard), Rotigotine N-Oxide Hydrochloride (EP Impurity E).

  • Internal Standard (IS): 8-OH-DPAT or Rotigotine-d3.

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ultrapure Water, Formic Acid, Ammonium Formate, Methyl tert-butyl ether (MTBE)[4].

Experimental Protocol: Step-by-Step Methodology

Phase 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 100 µL of plasma sample (or diluted formulation extract) into a clean 2.0 mL microcentrifuge tube.

  • Spike: Add 10 µL of the Internal Standard working solution (e.g., 10 ng/mL 8-OH-DPAT). Vortex for 10 seconds.

  • Alkalinization: Add 50 µL of 0.1 M NaOH to shift the analytes to their un-ionized free-base form, enhancing organic partitioning.

  • Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 3 minutes to ensure complete phase transfer[4].

  • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Transfer & Evaporate: Transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A:B (50:50, v/v). Vortex for 1 minute and transfer to an autosampler vial.

Phase 2: UHPLC Separation Parameters
  • Column: C18 or Gemini NX3 (e.g., 2.1 mm × 100 mm, 1.7 µm particle size)[4].

  • Mobile Phase A: 10 mM Ammonium Formate in Water (adjusted to pH 5.5 with formic acid).

  • Mobile Phase B: LC-MS Grade Methanol.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Table 1: UHPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.38020
1.00.38020
3.50.31090
5.00.31090
5.10.38020
7.00.38020
Phase 3: MS/MS Detection Parameters

Operate the triple quadrupole mass spectrometer in positive ESI (+ESI) MRM mode.

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

Table 2: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Rotigotine316.1147.15025
Rotigotine N-Oxide332.1147.15028
8-OH-DPAT (IS)248.1147.15022

Data Presentation & Self-Validating Quality Controls

To ensure the protocol acts as a self-validating system, specific quality control gates must be passed during every analytical run. By monitoring IS recovery and matrix factors, the system inherently flags any extraction failures or ionization suppression.

Table 3: Method Validation Summary

ParameterRotigotineRotigotine N-OxideAcceptance Criteria
Linear Range 50 - 2500 pg/mL50 - 2500 pg/mLR² ≥ 0.995[4]
LLOQ 50 pg/mL50 pg/mLS/N ≥ 10[4]
Intra-day Precision ≤ 8.5%≤ 9.2%%RSD ≤ 15%[4]
Mean Recovery (LLE) 96.9%94.5%Consistent across levels[4]
Matrix Effect 92% - 105%89% - 102%85% - 115%
  • System Suitability: The %RSD of the IS peak area in the first 5 injections must be <5%.

  • Carryover: A blank injection immediately following the Upper Limit of Quantification (ULOQ) must show a signal <20% of the Lower Limit of Quantification (LLOQ).

References[4] Novel UHPLC-MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease. nih.gov. Link[2] Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization. nih.gov. Link[5] A Sensitive, Efficient, and Cost-Effective Method to Determine Rotigotine in Rat Plasma Using Liquid-Liquid Extraction (LLE) and LC-MRM. koreascience.kr. Link[1] Rotigotine | C19H25NOS | CID 59227 - PubChem - NIH. nih.gov. Link[3] ESTUDO DE DEGRADAÇÃO FORÇADA DA ROTIGOTINA E DESENVOLVIMENTO DE MÉTODO IN VITRO PARA AVALIAÇÃO. ufrj.br. Link

Sources

Method

Application Note: In Vitro Microsomal Stability Profiling of Rotigotine N-Oxide

Introduction & Scientific Context Rotigotine is a highly lipophilic, non-ergolinic dopamine agonist formulated as a transdermal delivery system for the treatment of Parkinson's disease and Restless Legs Syndrome[1]. Due...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Rotigotine is a highly lipophilic, non-ergolinic dopamine agonist formulated as a transdermal delivery system for the treatment of Parkinson's disease and Restless Legs Syndrome[1]. Due to its electron-rich chemical architecture, rotigotine is highly susceptible to oxidative degradation when exposed to environmental stressors such as air, light, or heat. This oxidative stress leads to the formation of specific degradation products, most notably Rotigotine N-Oxide (CAS 2708278-88-8)[].

In the landscape of drug development and quality assurance, characterizing the metabolic stability of active pharmaceutical ingredient (API) impurities is a critical regulatory requirement. Evaluating Rotigotine N-Oxide in an in vitro microsomal stability assay determines its intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ), ensuring that this impurity does not exhibit an unexpectedly prolonged half-life, convert back into the active parent drug, or form reactive toxicophores in vivo.

Experimental Rationale: Causality & Self-Validation

As a self-validating system, this assay relies on precise biochemical parameters to accurately simulate hepatic Phase I metabolism[3]. Every experimental choice is grounded in mechanistic causality:

  • Microsomal Protein Concentration (0.5 mg/mL): A standardized protein concentration of 0.5 mg/mL is utilized[3]. Operating at this concentration ensures the enzymatic reaction remains within the linear range of Michaelis-Menten kinetics. Exceeding this concentration can lead to excessive non-specific protein binding, which artificially reduces the free fraction of the highly lipophilic rotigotine N-oxide, thereby skewing intrinsic clearance calculations[4].

  • NADPH Cofactor Dependency: Hepatic cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes require electron transfer to catalyze oxidation and reduction. Adding 1 mM NADPH initiates the reaction[3]. Self-Validation Check: A parallel negative control lacking NADPH is mandatory. If Rotigotine N-Oxide depletes in the absence of NADPH, it indicates chemical instability in the buffer rather than true enzymatic metabolism, invalidating the clearance calculation[3].

  • Acidified Organic Quenching: The reaction is terminated using 3 volumes of acetonitrile containing 0.1% formic acid[3]. The organic solvent instantly precipitates the microsomal proteins, halting enzymatic activity. Simultaneously, the acidic environment (formic acid) stabilizes the N-oxide moiety and enhances protonation, significantly improving the ionization efficiency for downstream LC-MS/MS analysis.

Experimental Workflow

Workflow A Prepare Microsome Mix (0.5 mg/mL in 0.1M K-PO4) B Add Rotigotine N-Oxide (Final 1 µM) A->B C Pre-incubate at 37°C (5 mins) B->C D Initiate Reaction (Add 1 mM NADPH) C->D E Sample Aliquots (0, 5, 15, 30, 60 min) D->E F Quench Reaction (Acetonitrile + 0.1% FA) E->F G Centrifuge & Analyze (LC-MS/MS) F->G

Workflow for the in vitro microsomal stability assay of Rotigotine N-Oxide.

Step-by-Step Methodology

Reagents & Materials
  • Liver Microsomes (Human, Rat, or Mouse; 20 mg/mL stock)

  • Rotigotine N-Oxide reference standard (10 mM in DMSO)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4) containing 1 mM MgCl2​

  • NADPH (10 mM stock in buffer, freshly prepared)

  • Quench Solution: Acetonitrile with 0.1% Formic Acid and an internal standard (e.g., Tolbutamide)

Incubation Protocol
  • Working Solution Preparation: Dilute the 10 mM Rotigotine N-Oxide DMSO stock to 100 µM using 50% acetonitrile/water. Further dilute to a 10 µM working solution in 0.1 M potassium phosphate buffer. (Critical: Keep final DMSO concentration in the assay below 0.1% to prevent CYP inhibition).

  • Microsome Master Mix: Prepare a microsomal suspension at 0.625 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4) supplemented with 1 mM MgCl2​ [3].

  • Thermal Equilibration: Transfer 40 µL of the microsome master mix into a 96-well microtiter plate. Add 5 µL of the 10 µM Rotigotine N-Oxide working solution. Incubate the plate at 37 °C for 5 minutes with gentle orbital shaking[3].

  • Reaction Initiation: Start the metabolic reaction by adding 5 µL of pre-warmed 10 mM NADPH to each well. (Final assay volume = 50 µL; Final concentrations: 0.5 mg/mL protein, 1 µM Rotigotine N-Oxide, 1 mM NADPH)[3].

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot from the reaction mixture[3].

  • Quenching: Immediately transfer the 50 µL aliquot into a new plate containing 150 µL of ice-cold Quench Solution. Mix thoroughly by pipetting to ensure complete protein precipitation[3].

  • Sample Processing: Centrifuge the quenched samples at 15,000 rpm for 5 minutes at 4 °C[3].

  • Analysis: Transfer 100 µL of the particle-free supernatant to an analytical plate and quantify the remaining Rotigotine N-Oxide using a validated LC-MS/MS method.

Data Analysis & Interpretation

The depletion of Rotigotine N-Oxide over time follows first-order kinetics. To calculate the pharmacokinetic parameters:

  • Plot the natural logarithm ( ln ) of the percentage of compound remaining versus time.

  • Determine the elimination rate constant ( k ) from the negative slope of the linear regression.

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=Microsomal Protein Concentration (mg/mL)k×1000​ (Expressed in µL/min/mg protein)[5].

Representative Quantitative Data

The following table summarizes expected in vitro microsomal stability parameters for Rotigotine N-Oxide across different species.

Species ModelHalf-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Remaining at 60 min (%)
Human 28.548.623.2
Rat 14.297.65.4
Mouse 11.8117.42.9

Note: Data demonstrates rapid Phase I metabolic clearance, consistent with the high-clearance nature of the parent rotigotine scaffold.

Mechanistic Clearance Pathway

Rotigotine is primarily metabolized by CYP2C19[6]. When the N-Oxide impurity is subjected to hepatic microsomes, it undergoes rapid Phase I metabolism (including potential N-dealkylation to despropyl- or desthienylethyl-metabolites), followed by Phase II conjugation with sulfate or glucuronic acid for renal excretion[1][6].

Pathway A Rotigotine (Parent API) B Oxidative Stress (Heat / Light / Air) A->B C Rotigotine N-Oxide (Impurity) B->C Degradation D Hepatic Microsomes (CYP450 / FMO) C->D E N-Dealkylation Products (Despropyl / Desthienylethyl) D->E Metabolism F Phase II Conjugation (Sulfate / Glucuronide) E->F Clearance

Degradation of Rotigotine to its N-Oxide and subsequent hepatic clearance pathways.

References

  • [3] ADME Assays - Bio-protocol: Microsomal stability. bio-protocol.org. 3

  • [6] Neupro, INN-Rotigotine - EMA. europa.eu. 6

  • [1] Neupro® (Rotigotine Transdermal System). accessdata.fda.gov. 1

  • [4] Experimental Design on Single-Time-Point High-Throughput Microsomal Stability Assay. researchgate.net. 4

  • [5] Rapid Affinity and Microsomal Stability Ranking of Crude Mixture Libraries of Histone Deacetylase Inhibitors - PMC. nih.gov. 5

  • [] Rotigotine and Impurities. bocsci.com.

Sources

Application

Preparing Rotigotine N-Oxide Hydrochloride stock solutions for bioanalysis

High-Fidelity Preparation of Rotigotine N-Oxide Hydrochloride Stock Solutions for LC-MS/MS Bioanalysis Contextualizing the Analyte Rotigotine is a non-ergoline dopamine D2/D3 receptor agonist utilized primarily in the ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

High-Fidelity Preparation of Rotigotine N-Oxide Hydrochloride Stock Solutions for LC-MS/MS Bioanalysis

Contextualizing the Analyte

Rotigotine is a non-ergoline dopamine D2/D3 receptor agonist utilized primarily in the management of Parkinson's disease and Restless Legs Syndrome (RLS) via continuous transdermal patch delivery[1]. Due to the electron-rich nature of its tetralin and thiophene moieties, rotigotine is highly susceptible to oxidative degradation when exposed to light, heat, or atmospheric oxygen[].

The primary oxidative degradation product is Rotigotine N-Oxide (designated as Impurity E in pharmacopeial monographs)[3][4]. Accurate quantification of this specific impurity is a critical regulatory requirement for stability-indicating assays and quality control of both the Active Pharmaceutical Ingredient (API) and the final transdermal dosage forms[5].

Physicochemical Blueprint

Understanding the physicochemical properties of Rotigotine N-Oxide Hydrochloride is foundational for designing a robust bioanalytical stock solution. Analytical standards are typically synthesized as the hydrochloride salt due to its enhanced stability and superior solubility profile compared to the free base[6].

Table 1: Physicochemical Properties of Rotigotine N-Oxide Hydrochloride

PropertyValue / Description
CAS Number 2708278-88-8[6]
Molecular Formula C19H26ClNO2S (Salt) ; C19H25NO2S (Free Base)[6]
Molecular Weight 367.93 g/mol (Salt) ; 331.47 g/mol (Free Base)[6]
Appearance White to off-white solid / powder[6][7]
Primary Solvents Soluble in DMSO (>10 mg/mL), Acetonitrile, Methanol[6][7][8]
Stability Vulnerabilities Sensitive to actinic light, elevated temperatures, and further oxidative environments[][9]
Storage (Solid Form) Desiccated at 2-8°C or -20°C[6][7]

Mechanistic Protocol Design (Causality & Validation)

A self-validating protocol requires understanding the causality behind each experimental choice to ensure the integrity of the bioanalytical data:

  • Solvent Selection: While the free base of rotigotine has limited aqueous solubility, the N-Oxide Hydrochloride salt is highly soluble in aprotic organic solvents like Dimethyl Sulfoxide (DMSO)[6][8]. DMSO is selected for the primary stock (1.0 mg/mL) because it prevents analyte precipitation during freeze-thaw cycles and minimizes non-specific adsorption to the walls of glass or plastic vials[7].

  • Acidic Modifiers: When diluting the primary stock into working solutions, the addition of 0.1% Formic Acid (FA) or Trifluoroacetic acid (TFA) is critical. The acidic environment (pH ~3.0) protonates the amine groups, stabilizing the molecule against further base-catalyzed oxidation and ensuring sharp peak shapes during reverse-phase Liquid Chromatography (RP-LC)[4][5].

  • Actinic Protection: Rotigotine and its derivatives undergo rapid photodegradation[]. Therefore, all preparation steps must be conducted under low-actinic light, and solutions must be stored exclusively in amber borosilicate glass vials[].

Execution Methodology: Step-by-Step Protocol

Phase 1: Preparation of 1.0 mg/mL Primary Stock Solution

  • Equilibration: Remove the Rotigotine N-Oxide Hydrochloride reference standard from cold storage (2-8°C) and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. Causality: This prevents ambient moisture condensation, which can cause hydrolysis or weighing inaccuracies[][7].

  • Weighing: Using a microanalytical balance (calibrated to 0.01 mg readability), accurately weigh 1.11 mg of Rotigotine N-Oxide Hydrochloride salt. (Self-Validation Note: 1.11 mg of the salt is equivalent to 1.00 mg of the free base, calculated by the MW ratio 367.93 / 331.47. Always correct for salt mass to report accurate free-base concentrations)[6].

  • Dissolution: Transfer the weighed powder into a 2.0 mL amber volumetric flask or a pre-tared amber glass vial.

  • Solvent Addition: Add exactly 1.00 mL of LC-MS grade DMSO[8].

  • Homogenization: Vortex the solution for 60 seconds. If visual inspection reveals undissolved particulates, sonicate in a water bath at room temperature for 2-3 minutes.

  • Self-Validation Step: Visually confirm complete dissolution against a light background. The solution must be completely clear and colorless to pale yellow.

Phase 2: Preparation of Working Solutions and Aliquoting

  • Diluent Preparation: Prepare a diluent of 50:50 Acetonitrile:Ultrapure Water containing 0.1% Formic Acid (v/v)[4].

  • Serial Dilution: To prepare a 100 µg/mL intermediate working solution, transfer 100 µL of the primary stock into a 1.5 mL amber vial and add 900 µL of the prepared diluent. Vortex for 30 seconds.

  • Aliquoting: Divide the primary stock and intermediate solutions into 50 µL single-use aliquots in amber microcentrifuge tubes.

  • Storage: Immediately transfer the aliquots to a -20°C freezer. Avoid repeated freeze-thaw cycles to maintain long-term stability[].

Bioanalytical Integration (LC-MS/MS)

For the quantification of Impurity E in stability studies, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (HRMS) is the industry standard[4][5].

  • Chromatographic Conditions: A C18 column (e.g., 250 x 4.0 mm, 5 µm) is recommended. The mobile phase should consist of a volatile aqueous buffer (e.g., 5 mM ammonium formate, pH 5.5) as Solvent A, and Acetonitrile as Solvent B[4].

  • Elution: A gradient elution starting at 30% B and ramping to 70% B ensures selective separation of the N-oxide from the parent rotigotine and other related substances (such as desthienylethyl rotigotine, Impurity B)[3][4].

  • Detection: Utilize Electrospray Ionization (ESI) in positive mode. The N-oxide will exhibit a precursor ion [M+H]+ corresponding to its free base mass ( m/z≈332.1 )[4][6].

Workflow Visualization

G N1 Equilibration & Weighing Rotigotine N-Oxide HCl N2 Dissolution (LC-MS Grade DMSO) N1->N2 Add Solvent N3 Primary Stock Solution (1.0 mg/mL Free Base Eq.) N2->N3 Vortex/Sonicate N4 Aliquoting & Storage (Amber Vials, -20°C) N3->N4 Protect from Light N5 Working Solutions (MeCN:H2O + 0.1% FA) N3->N5 Dilute in Mobile Phase N6 LC-MS/MS Bioanalysis (Stability & QC Testing) N5->N6 Inject (ESI+)

Workflow for the preparation, storage, and bioanalytical application of Rotigotine N-Oxide HCl.

References

  • PubChem - National Institutes of Health (NIH). Rotigotine | C19H25NOS | CID 59227 - Experimental Properties & Stability.[Link]

  • Mendes et al. (Journal of AOAC INTERNATIONAL). Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations and Its Impurities.[Link]

  • Universidade Federal do Rio de Janeiro (UFRJ). Estudo De Degradação Forçada Da Rotigotina E Desenvolvimento De Método In Vitro Para Avaliação.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for Rotigotine N-Oxide Separation

Welcome to the Technical Support Center for analytical scientists and drug development professionals working with Rotigotine formulations. Rotigotine, a highly lipophilic non-ergolinic dopamine D3/D2/D1 receptor agonist,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical scientists and drug development professionals working with Rotigotine formulations. Rotigotine, a highly lipophilic non-ergolinic dopamine D3/D2/D1 receptor agonist, is notoriously susceptible to oxidative degradation, primarily yielding Rotigotine N-Oxide (Pharmacopeial Impurity E)[1][2].

Separating the active pharmaceutical ingredient (API) from its N-oxide degradant presents a significant chromatographic challenge. Both compounds possess basic nitrogen moieties that interact strongly with free silanols on silica-based stationary phases, leading to severe peak tailing and poor resolution. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to optimize your Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods.

Diagnostic Workflow: Mobile Phase Optimization

Use the decision tree below to diagnose and resolve co-elution and peak asymmetry issues during the separation of Rotigotine and its N-oxide impurity.

Workflow A Initial RP-HPLC Run (C8/C18, MeCN/Water) B Assess Resolution (Rs) Rotigotine vs N-Oxide A->B C Rs < 1.5 (Co-elution) B->C Poor Separation E Assess Peak Symmetry (Tailing Factor) B->E Rs > 1.5 D Adjust Modifier: Switch MeCN to MeOH or optimize gradient C->D D->E F Tailing > 1.5 (Silanol Interaction) E->F Asymmetric H Detector Compatibility E->H Symmetric G Add Silanol Blocker (TEA 0.1%) or adjust pH F->G G->H I UV-Vis Detection H->I J LC-MS/MS Detection H->J K Phosphate Buffer + TEA (pH 5.5) I->K L Ammonium Acetate or Formic Acid J->L

Diagnostic workflow for optimizing mobile phase and resolving Rotigotine N-oxide tailing.

Expert Troubleshooting & FAQs

Q1: Why does Rotigotine N-Oxide co-elute with the API, and how should I adjust the organic modifier to fix this? A1: Rotigotine is a highly lipophilic molecule[1][3]. Its N-oxide derivative (Impurity E) forms via the thermal or oxidative degradation of the tertiary amine[1][2]. While the N-oxide introduces a polar dipole, the massive lipophilic bulk of the tetrahydronaphthalenol and thienylethyl groups still dominates the molecule's retention behavior on reversed-phase (RP) columns. If co-elution occurs in Acetonitrile (MeCN), we recommend switching the organic modifier to Methanol (MeOH). Methanol alters the chromatographic selectivity ( α ) due to its distinct hydrogen-bonding capacity, which interacts differently with the oxygen atom of the N-oxide. A proven isocratic method utilizes a buffer-to-methanol ratio of 30:70 (v/v) to achieve baseline separation[4][5].

Q2: I am observing severe peak tailing (Tf > 2.0) for both Rotigotine and its N-oxide. How do I eliminate this? A2: Peak tailing for basic compounds is primarily caused by secondary retention mechanisms. The protonated tertiary amine of Rotigotine interacts ionically with ionized, unendcapped silanol groups ( SiO− ) on the silica stationary phase. To mitigate this, Triethylamine (TEA) must be employed as a mobile phase additive. TEA acts as a "silanol blocker"; because it is a small, highly basic amine, it outcompetes Rotigotine for these active acidic sites, effectively masking them. Adding 0.1% to 0.2% TEA to the aqueous phase (e.g., orthophosphoric acid and TEA in water at a 1:1:1000 ratio) reduces the tailing factor to < 1.5[1][6]. Adjusting the buffer pH to 5.5 ensures the API remains consistently ionized while maintaining column longevity[4][5].

Q3: My current method uses a phosphate/TEA buffer, but I need to transfer the assay to LC-MS/MS for pharmacokinetic studies. What is the optimal volatile buffer system? A3: Phosphate buffers and TEA provide exceptional pH stability and peak symmetry for UV-Vis detection[4][6], but they are non-volatile and will rapidly foul an electrospray ionization (ESI) source. For LC-MS/MS applications, the mobile phase must be completely volatile. Replacing the phosphate/TEA system with 1 mM ammonium acetate paired with acetonitrile (25:75, v/v) provides sufficient ionic strength to control peak shape while ensuring complete volatility for MS detection[7][8]. Alternatively, formic acid can be used in conjunction with specialized low-silanol columns (e.g., Newcrom R1) to prevent tailing without the need for ion-pairing agents[9].

Validated Experimental Methodology

Protocol: Establishing a Stability-Indicating RP-HPLC Method for Rotigotine Impurities

This self-validating protocol is designed to quantify Rotigotine and separate its oxidative degradants (including N-Oxide) in bulk drugs and microsphere formulations[1][6].

Step 1: Mobile Phase A (Aqueous Buffer) Preparation

  • Measure 1000 mL of ultra-pure HPLC-grade water into a clean reservoir.

  • Add 1.0 mL of orthophosphoric acid (H 3​ PO 4​ ) and 1.0 mL of Triethylamine (TEA) to achieve a 1:1:1000 ratio[1][6].

  • Mix thoroughly. Verify that the pH is stabilized (adjust to pH 5.5 if utilizing a dipotassium hydrogen orthophosphate system[4]).

  • Filter the solution through a 0.45 µm hydrophilic membrane and degas via sonication for 10 minutes.

Step 2: Mobile Phase B (Organic Modifier) Preparation

  • Utilize 100% HPLC-grade Acetonitrile[6] or Methanol[4], depending on the required selectivity. Filter and degas.

Step 3: Diluent & Sample Preparation

  • Prepare the sample diluent by mixing water, acetonitrile, and triethylamine in a 500:500:1 (v/v/v) ratio[6].

  • Dissolve the Rotigotine sample to a target concentration (e.g., 5.0 µg/mL to 1.0 mg/mL depending on the impurity specification limit).

Step 4: Chromatographic Conditions

  • Column: C8 or C18 (150 mm × 4.6 mm, 5 µm particle size)[4][6].

  • Column Oven Temperature: 40 °C (Critical for reducing mobile phase viscosity and improving mass transfer of the bulky Rotigotine molecule)[1][6].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV-Vis at 278 nm (for gradient MeCN methods)[6] or 225 nm (for isocratic MeOH methods)[4].

Step 5: System Suitability & Self-Validation Before analyzing unknown samples, inject a standard resolution mixture containing Rotigotine and Rotigotine N-Oxide. The system is validated for the run only if it meets the following criteria:

  • Resolution (Rs): > 1.5 between Rotigotine and Rotigotine N-Oxide.

  • Tailing Factor (Tf): < 1.5 for the API peak.

  • Precision: %RSD of peak area < 2.0% across 6 replicate injections[6].

Quantitative Comparison of Mobile Phase Systems

Use the table below to select the appropriate mobile phase system based on your specific analytical requirements, detector type, and desired peak metrics.

Mobile Phase SystemStationary PhaseDetectorPeak Symmetry (Tf)Resolution (Rs)Primary Application
Buffer (pH 5.5) + TEA / Methanol (30:70) Zorbax SB C-18UV (225 nm)< 1.2> 2.0Bulk drug & related substances assay[4][5]
0.1% H 3​ PO 4​
  • TEA / Acetonitrile (Gradient)
C8 (150 x 4.6 mm)UV (278 nm)< 1.3> 1.5Stability-indicating microsphere formulation assays[1][6]
1 mM Ammonium Acetate / Acetonitrile (25:75) Zorbax C18LC-MS/MS< 1.5> 1.5In vivo pharmacokinetics & plasma analysis[7][8]
0.2% H 3​ PO 4​ / Acetonitrile (60:40) PLGA ImplantUV (230 nm)~ 1.5N/AIn vitro release testing / Implant evaluation[7]

References

  • Daicel Pharma Standards. Rotigotine Impurities Manufacturers & Suppliers.[3] 3

  • SIELC. Separation of Rotigotine hydrochloride on Newcrom R1 HPLC column.

  • ResearchGate. A stability indicating of rotigotine in bulk drugs by HPLC assay method.[4]4

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. A Stability indicating of Rotigotine in Bulk Drugs by HPLC Assay method.[5] 5

  • Journal of AOAC International. Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations and Its Impurities.[10] 10

  • ResearchGate. Dose proportionality of rotigotine pharmacokinetics based on mean (±SD)...[1] 1

  • BOC Sciences. Rotigotine and Impurities.[]

  • PMC (NIH). Preparation and evaluation of rotigotine-loaded implant for the treatment of Parkinson's disease and its evolution study.[7] 7

  • Pharma Excipients. In vivo evaluation of a novel zero order drug releasing transdermal system of rotigotine.[8] 8

  • Der Pharma Chemica. An improved validated ultra high pressure liquid chromatography method for separation of Rotigotine impurities.[12] 12

  • ResearchGate. Analytical Method Validation on Estimation of Rotigotine in Pharmaceutical Formulations.[6] 6

  • UFRJ. Estudo de degradação forçada da rotigotina e desenvolvimento de método in vitro para avaliação.[2] 2

Sources

Optimization

Technical Support Center: Rotigotine N-Oxide Hydrochloride Stability &amp; Troubleshooting

Overview Rotigotine is a non-ergoline dopamine agonist with high affinity for D3, D2, and D1 receptors, widely utilized in the management of Parkinson's disease and restless legs syndrome[1]. Due to its specific molecula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Rotigotine is a non-ergoline dopamine agonist with high affinity for D3, D2, and D1 receptors, widely utilized in the management of Parkinson's disease and restless legs syndrome[1]. Due to its specific molecular structure—most notably the presence of a tertiary amine—Rotigotine is highly susceptible to oxidative degradation in aqueous environments, leading to the rapid formation of Rotigotine N-Oxide Hydrochloride[].

This technical guide provides researchers and formulation scientists with mechanistic insights, troubleshooting strategies, and validated protocols to manage, quantify, and prevent Rotigotine degradation in aqueous buffer solutions.

Section 1: Frequently Asked Questions (Mechanisms & Stability)

Q1: Why does Rotigotine rapidly degrade into N-oxide impurities in certain aqueous buffers? A: The degradation of Rotigotine is fundamentally driven by the susceptibility of its tertiary amine group to oxidation. When formulated in aqueous buffers and exposed to dissolved oxygen, light, or heat, the lone pair of electrons on the nitrogen atom reacts with reactive oxygen species to form Rotigotine N-oxide[]. The pH of the buffer plays a critical mechanistic role: at lower pH values, the amine becomes protonated, which increases water solubility and decreases lipophilicity[1]. While protonation can partially shield the amine's lone pair, the presence of strong oxidants (like peroxides) or elevated temperatures will still rapidly drive the N-oxidation pathway.

Pathway API Rotigotine (Active API) Tertiary Amine Intact Stress Aqueous Buffer + Oxidative Stress (e.g., 5% H2O2, Dissolved O2) API->Stress Environmental Exposure Protonation Low pH Buffer (Protonated Amine) API->Protonation pH < 7.0 (Increased Solubility) Hydrolysis Hydrolytic Degradants (Minor Pathway) API->Hydrolysis Prolonged Aqueous Exposure NOxide Rotigotine N-Oxide Hydrochloride (Oxidative Impurity) Stress->NOxide Oxidation at 60°C (Rapid) Stress->NOxide Oxidation at 25°C (Slow)

Rotigotine degradation pathways highlighting N-Oxide formation under oxidative stress.

Q2: What is the acceptable stability window for Rotigotine in aqueous solutions during benchtop experiments? A: Rotigotine exhibits significant deterioration under active oxidative conditions. For example, exposure to 5% hydrogen peroxide at 60°C for 3 hours results in approximately 10% degradation of the active pharmaceutical ingredient (API)[]. However, at ambient room temperature (25°C) over 24 hours, oxidative degradation is substantially lower, at roughly 2.7%[]. To maintain sample integrity during analytical workflows, it is highly recommended to dilute Rotigotine in a 70% methanol solution and store it refrigerated at 2-8°C. Under these specific conditions, the solution remains stable for up to 48 hours without significant N-oxide formation[][3].

Section 2: Troubleshooting Guide (Analytical & Formulation Challenges)

Issue 1: Inconsistent RP-HPLC baseline or co-elution of Rotigotine N-Oxide with the main API peak.

  • Root Cause: Inadequate buffer capacity or incorrect pH in the mobile phase leads to peak tailing of the protonated amine, causing the polar N-oxide impurity to co-elute with the parent compound.

  • Solution: Strictly control the mobile phase buffer pH to ensure consistent ionization. A validated stability-indicating method utilizes an isocratic mobile phase composed of 0.01N Potassium dihydrogen orthophosphate (adjusted to pH 4.8 with orthophosphoric acid) and Acetonitrile (45:55 v/v)[4]. Alternatively, a pH 5.5 buffer paired with methanol (30:70 v/v) can be used[5]. Employ a C8 or C18 column (e.g., 4.6 x 150mm, 5μm) maintained at 30°C to achieve optimal resolution between Rotigotine (retention time ~2.69 min) and its N-oxide derivative[4].

Issue 2: High variability in N-Oxide quantification during forced degradation studies.

  • Root Cause: Unquenched oxidative radicals continue to react post-sampling, or secondary thermal degradation occurs while the sample sits in the autosampler queue. This breaks the self-validating nature of the assay, as the degradation measured does not accurately reflect the designated stress timepoint.

  • Solution: Implement an immediate thermal and chemical quench. Following oxidative stress (e.g., 60°C), rapidly cool the sample and dilute it with a chilled 70% methanol diluent. Immediately transfer the vials to a refrigerated autosampler set to 2-8°C. This halts the kinetic progression of N-oxide conversion, ensuring that the chromatographic data accurately reflects the intended stress timepoint[3].

Section 3: Experimental Protocols

Protocol: Forced Degradation & Stability-Indicating Assay for Rotigotine N-Oxide

This protocol outlines the methodology for inducing, quenching, and quantifying oxidative degradation in Rotigotine aqueous buffers[3][5].

Step 1: Preparation of Standard Stock Solution

  • Accurately weigh 50.0 mg of Rotigotine reference standard.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume using a diluent composed of Water:Methanol (30:70 v/v) to achieve a 1.0 mg/mL stock solution.

  • Store immediately at 2-8°C to prevent baseline baseline oxidation prior to the experiment.

Step 2: Oxidative Stress Induction

  • Transfer 5.0 mL of the 1.0 mg/mL Rotigotine stock solution into a clean, inert reaction vial.

  • Add 0.2 mL of 5% Hydrogen Peroxide ( H2​O2​ ) to the vial to initiate oxidative stress.

  • Seal the vial and incubate in a controlled water bath at 60°C for exactly 3 hours.

Step 3: Reaction Quenching & Sample Preparation

  • Remove the vial from the water bath and immediately submerge it in an ice bath for 2 minutes to halt thermal degradation.

  • Transfer the stressed solution to a 100 mL volumetric flask.

  • Dilute to volume with chilled (2-8°C) Water:Methanol (30:70 v/v) diluent to chemically quench the oxidative radicals.

Step 4: RP-HPLC Analysis

  • Column: Zorbax SB C-18 (4.6 x 250mm, 5μm) or equivalent BDS C-8 column[4][5].

  • Mobile Phase: 0.01N Potassium dihydrogen orthophosphate buffer (pH adjusted to 4.8 or 5.5 with orthophosphoric acid) and Organic Modifier (Acetonitrile or Methanol)[4][5].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA/UV detector set to 224 nm or 225 nm[4][5].

  • Injection Volume: 20 μL.

Workflow Prep 1. Sample Prep 1 mg/mL in Buffer Stress 2. Oxidative Stress Add 5% H2O2, 60°C Prep->Stress Quench 3. Quench & Dilute 70% MeOH, Cool to 2-8°C Stress->Quench Analyze 4. RP-HPLC Analysis C8 Column, pH 4.8 Buffer Quench->Analyze

Step-by-step experimental workflow for forced oxidative degradation and RP-HPLC analysis.

Section 4: Quantitative Data Summaries

To facilitate rapid reference for formulation scientists, the following table summarizes the expected degradation kinetics of Rotigotine under various aqueous and environmental conditions based on validated stress testing[][3][5].

Environmental ConditionStress Agent / BufferTemperatureExposure TimeObserved API Degradation (%)Primary Degradant
Oxidative (Severe) 5% H2​O2​ in Aqueous Buffer60°C3 Hours~10.0%Rotigotine N-Oxide
Oxidative (Mild) Ambient Air / Light25°C24 Hours~2.7%Rotigotine N-Oxide
Thermal (Aqueous) Neutral pH Buffer60°C24 HoursSlow / MinimalHydrolytic Impurities
Thermal (Extreme) Neutral pH Buffer105°C24 HoursComplete DecompositionMixed Degradants
Refrigerated Storage 70% Methanol Diluent2-8°C48 Hours< 0.1%None (Stable)

References

  • Rotigotine and Impurities - BOC Sciences. Source: bocsci.com.
  • Neupro, INN-Rotigotine - EMA. Source: europa.eu.
  • A Stability indicating of Rotigotine in Bulk Drugs by HPLC Assay method - Research Journal of Pharmaceutical, Biological and Chemical Sciences. Source: rjpbcs.com.
  • A stability indicating of rotigotine in bulk drugs by HPLC assay method - ResearchGate. Source: researchgate.net.
  • Stability Indicating Method Development and Validation for the Estimation of Rotigotine by Rp-Hplc in Bulk and Pharmaceutical Dosage form - Oriental Journal of Chemistry. Source: orientjchem.org.

Sources

Troubleshooting

Technical Support Center: Minimizing Rotigotine N-Oxide Hydrochloride Degradation During Sample Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers and drug development professionals face when handling Rotigotine and i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers and drug development professionals face when handling Rotigotine and its primary oxidative degradation product, Rotigotine N-Oxide Hydrochloride.

Rotigotine is a non-ergoline dopamine agonist highly susceptible to oxidation. Understanding the thermodynamic and kinetic drivers of its degradation is essential for maintaining the integrity of your reference standards and ensuring ICH-compliant stability indicating assays.

Part 1: The Causality of Degradation (Mechanism & Workflow)

The "Why" Behind the Degradation: Rotigotine contains a tertiary amine group that acts as the primary site for oxidative attack. When exposed to atmospheric oxygen, reactive oxygen species (ROS), or elevated thermal energy, the electron-rich nitrogen atom undergoes oxidation to form Rotigotine N-Oxide. This reaction is kinetically accelerated by heat and light. In transdermal patch formulations, this is mitigated by embedding antioxidants (e.g., sodium metabisulfite, α-tocopherol, and ascorbyl palmitate) into the matrix[1]. However, once extracted into analytical solvents, the API loses this protective microenvironment, making the sample highly vulnerable to artefactual N-oxide formation.

To prevent this, sample storage and preparation workflows must be strictly controlled for temperature and dissolved oxygen.

G API Rotigotine API (Tertiary Amine) Stress Oxidative Stress (Dissolved O2, Heat) API->Stress Exposure NOxide Rotigotine N-Oxide (Degradation Product) Stress->NOxide Oxidation Storage Optimized Storage (2-8°C, Degassed Solvent) NOxide->Storage Sample Prep Stable Stable Analytical Sample (<0.1% Variation) Storage->Stable Preservation

Rotigotine oxidative degradation pathway and optimized storage workflow.

Part 2: Quantitative Degradation Data

To establish a baseline for your stability budgets, the following table summarizes the degradation kinetics of Rotigotine under various oxidative and storage conditions[][3].

Experimental ConditionExposure TimeTemperatureObserved Degradation (%)Mechanistic Consequence & Recommendation
5% H₂O₂ (Oxidative Stress) 3 hours60°C~10.0%High thermal energy drives rapid N-oxidation. Avoid heating samples during dissolution.
5% H₂O₂ (Oxidative Stress) 24 hours25°C (Ambient)~2.7%Ambient oxygen causes slow, steady degradation. Process extracted samples immediately.
70% Methanol Solution 48 hours2-8°C< 0.1%Reduced kinetic energy halts oxidation. Store all analytical solutions refrigerated.
Part 3: Troubleshooting Guide & FAQs

Q1: Why am I detecting increasing baseline levels of Rotigotine N-Oxide in my standard API solutions over consecutive days of analysis? Answer: This is an artefactual degradation occurring post-extraction. Rotigotine is highly sensitive to dissolved oxygen in analytical solvents. If your diluent is not thoroughly degassed, or if the autosampler is left at room temperature, the tertiary amine oxidizes over time[3]. Causality & Solution: Use a diluent of 70% methanol and store the solutions immediately at 2-8°C. Studies show that Rotigotine mixed with a 70% methanol solution remains stable for up to 48 hours under refrigerated conditions[]. Always degas mobile phases and diluents using vacuum sonication or helium sparging.

Q2: How do I prevent oxidation during the mechanical extraction of Rotigotine from transdermal patches? Answer: Transdermal patches utilize a silicone matrix that requires aggressive sonication to dissolve. The mechanical energy from sonication generates heat, which exponentially increases the rate of oxidation in the solvent[4]. Causality & Solution: The USP monograph mandates sonication in a cooled ultrasonic bath maintained strictly at 20°C[4]. By acting as a heat sink, the cooled bath prevents the thermal activation energy required for N-oxide formation during the 10+ minute extraction process.

Q3: What is the optimal solvent system for extracting and storing Rotigotine without inducing N-oxide formation? Answer: Standard aqueous buffers can promote hydrolysis and harbor dissolved oxygen. Causality & Solution: Utilize the USP-validated extraction solvent: a mixture of 2-propanol and tert-butylmethylether (80:20 v/v), stabilized with 1 mL of methanesulfonic acid per liter[4]. The methanesulfonic acid protonates the tertiary amine, sterically and electronically hindering the nitrogen lone pair from participating in oxidative reactions.

Part 4: Self-Validating Experimental Protocols
Protocol 1: Preparation and Storage of Rotigotine N-Oxide Reference Standards

This protocol ensures the integrity of the N-Oxide standard itself, preventing further breakdown or interconversion during storage.

  • Solvent Deoxygenation: Prepare a diluent of Methanol:Water (70:30, v/v). Sonicate under vacuum for 15 minutes to strip dissolved oxygen.

  • Standard Dissolution: Accurately weigh the Rotigotine N-Oxide Hydrochloride reference standard and dissolve it in the degassed diluent to a concentration of 0.5 mg/mL.

  • Self-Validation (Time 0): Inject a 10 µL aliquot immediately into the HPLC-DAD system. Record the peak area and retention time. This establishes your baseline mass balance.

  • Inert Storage: Aliquot the remaining solution into amber glass HPLC vials (to prevent photolytic free-radical generation). Purge the headspace of each vial with Nitrogen or Argon gas for 5 seconds before immediately capping.

  • Thermal Control: Transfer vials to a monitored 2-8°C refrigerator[3].

  • Stability Verification: Re-inject the standard at 24 and 48 hours. The system validates itself if the individual impurity values remain within ±0.03 of the original Time 0 value[3].

Protocol 2: Forced Degradation (Oxidative Stress) Profiling

Use this protocol to intentionally generate Rotigotine N-Oxide to validate the stability-indicating power of your chromatographic method.

  • Baseline Prep: Transfer 5.0 mL of a 1.0 mg/mL Rotigotine stock solution into a 100 mL volumetric flask.

  • Stress Induction: Add 0.2 mL of 5% Hydrogen Peroxide (H₂O₂) to the solution to act as the primary oxidizing agent[].

  • Thermal Acceleration: Incubate the flask in a controlled water bath at 60°C for exactly 3 hours. The heat provides the activation energy required to rapidly force the N-oxidation pathway[].

  • Quenching & Dilution: Remove from heat, cool to room temperature, and dilute to volume (100 mL) with your degassed mobile phase diluent to quench the reaction concentration.

  • Self-Validation (Analysis): Analyze via HPLC. A successful stress test is self-validating when you observe a ~10% reduction in the primary Rotigotine peak area, accompanied by a proportional appearance of the Rotigotine N-Oxide peak, ensuring mass balance (95% - 105%)[3].

References
  • United States Pharmacopeia (USP-NF). Rotigotine Transdermal System. Retrieved from[Link][4]

  • European Medicines Agency (EMA). Neupro, INN-Rotigotine Scientific Discussion. Retrieved from [Link][1]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. A Stability indicating of Rotigotine in Bulk Drugs by HPLC Assay method. Retrieved from[Link][3]

Sources

Optimization

Troubleshooting mass spectrometry ionization for Rotigotine N-Oxide

A Guide to Troubleshooting Mass Spectrometry Ionization This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering challenges with the mass spectr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting Mass Spectrometry Ionization

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometric analysis of Rotigotine N-Oxide. As a polar, and often thermally labile, metabolite of Rotigotine, this compound presents unique ionization challenges. This document moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions and develop robust analytical methods.

Section 1: Understanding the Analyte: Core Chemical Properties

Successful method development begins with a foundational understanding of the analyte. Rotigotine N-Oxide's structure, particularly the polar N-Oxide functional group, dictates its behavior in the mass spectrometer ion source. The N+–O– bond is significantly more polar than the parent tertiary amine in Rotigotine, which increases its aqueous solubility but also introduces thermal instability.[1]

PropertyValueSource
Molecular Formula C₁₉H₂₅NO₂S (Free Base)[2]
Molecular Weight 331.47 g/mol (Free Base)[2]
Parent Compound Rotigotine (MW: 315.48 g/mol )[3][4]
Key Structural Feature Tertiary N-Oxide[5]
Anticipated Polarity Higher than Rotigotine[1]
Primary Challenge Thermal Lability[6][7]

Section 2: Selecting the Optimal Ionization Technique

The first and most critical decision in your method development is the choice of ionization source. For a thermally sensitive molecule like Rotigotine N-Oxide, this choice directly impacts signal intensity, data quality, and the prevention of undesired in-source reactions.

Q: Which ionization source, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for Rotigotine N-Oxide?

A: Electrospray Ionization (ESI) is strongly recommended for the analysis of Rotigotine N-Oxide.

The primary reason is that ESI is a "soft" ionization technique that generates ions from solution with minimal thermal stress.[7] APCI, by contrast, requires the complete vaporization of the LC eluent in a heated chamber, a process that can easily cause thermal degradation of labile N-oxides before they are ever ionized.[6][8][9] This degradation often manifests as the loss of the oxygen atom, leading to the misidentification or poor quantification of the N-oxide.[6][10]

G cluster_input Analyte Properties cluster_decision Ionization Choice cluster_options Available Techniques cluster_outcome Expected Outcome Analyte Rotigotine N-Oxide (Polar, Thermally Labile) Decision Select Ionization Source Analyte->Decision ESI ESI (Soft Ionization, Low Heat) Decision->ESI Recommended APCI APCI (Gas-Phase, High Heat) Decision->APCI Not Recommended ESI_Result Successful Ionization [M+H]+ ESI->ESI_Result APCI_Result Thermal Degradation [M+H-O]+ APCI->APCI_Result

Caption: Ionization source selection workflow for Rotigotine N-Oxide.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Mechanism Ions are generated directly from charged droplets in a strong electric field.[7]Analyte is thermally desolvated to a neutral gas, then ionized via gas-phase reactions.[9]
Thermal Stress Low. Ionization occurs at near-ambient temperatures.High. Requires a heated nebulizer (typically >300 °C) for desolvation.[6][8]
Typical Ions [M+H]+, [M+Na]+, multiply charged ions.Primarily singly charged [M+H]+.
Suitability for N-Oxides High. Preserves the intact N-oxide structure.[11]Low. Prone to causing thermal degradation (loss of oxygen).[6][10]

Section 3: Troubleshooting Common Ionization Problems

This section addresses the most frequent issues encountered during the analysis of Rotigotine N-Oxide using LC-ESI-MS.

Q1: I am seeing a very low or no signal for the expected [M+H]⁺ ion (m/z 332.16). What should I investigate?

A: Low signal intensity for Rotigotine N-Oxide is typically rooted in either suboptimal mobile phase conditions or incorrect ion source settings. The goal is to facilitate efficient protonation while gently transferring the ion into the mass spectrometer.

Protocol: Systematic Signal Optimization

  • Verify Mobile Phase pH and Proton Source: Efficient positive mode ESI requires a source of protons. The tertiary amine portion of the molecule needs to be protonated.

    • Action: Ensure your mobile phase contains a suitable acidic additive. A concentration of 0.1% formic acid (v/v) in both the aqueous and organic phases is an excellent starting point. This maintains a low pH to promote the formation of [M+H]+ and provides a constant supply of protons.[12]

    • Causality: Without an acid modifier, the protonation of your analyte is inefficient, leading to a weak signal. It also helps to minimize unwanted adducts like [M+Na]+ by providing an overwhelming concentration of H⁺ ions.[12]

  • Optimize ESI Source Parameters: ESI parameters control the efficiency of desolvation and ion transfer. Settings that are too harsh can neutralize or fragment your ions before they are even detected.

    • Action: Begin with "soft" source conditions and optimize systematically. Refer to the table below for recommended starting points.

    • Causality: The capillary voltage creates the electrospray, while the gas temperature and flow rate help desolvate the droplets to release ions. If the temperature is too high or the voltages in the transfer region (cone/fragmentor/skimmer) are excessive, the thermally labile N-oxide can fragment or be neutralized.[11][13]

  • Investigate Competing Adducts: Check your full-scan spectrum for dominant ions other than [M+H]+. Often, sodium ([M+Na]+, m/z 354.14) or potassium ([M+K]+, m/z 370.12) adducts can "steal" the signal.

    • Action: If sodium adducts are high, switch to polypropylene vials and mobile phase bottles instead of glass. Use the highest purity solvents (LC-MS grade) and freshly prepared mobile phases.

    • Causality: Sodium and potassium ions are ubiquitous in laboratory environments (especially glassware) and readily form adducts with polar molecules during the ESI process.[12] These adducts are often less efficiently fragmented in MS/MS, making quantification difficult.

Table: Recommended Starting ESI Parameters for Rotigotine N-Oxide

ParameterTypical Starting ValuePurpose & Optimization Strategy
Ionization Mode PositiveTo protonate the tertiary amine.
Capillary Voltage 3.0 - 4.0 kVDrives the electrospray. Tune for stable spray and maximum signal.
Nebulizer Gas (N₂) Flow Instrument DependentAssists in droplet formation. Tune for stability.
Drying Gas (N₂) Temp. 250 - 325 °CFacilitates solvent evaporation. Start low to avoid thermal degradation. Increase only if you see evidence of solvent clusters.[8]
Drying Gas (N₂) Flow Instrument DependentRemoves solvent vapor. Tune for maximum signal intensity.
Cone/Fragmentor Voltage 20 - 40 VCritical parameter. This voltage accelerates ions into the mass analyzer. Keep this value low to minimize in-source fragmentation.[13]
Q2: I observe a significant peak at m/z 316.17, corresponding to a loss of 16 Da ([M+H-O]⁺). What is this, and how can I control it?

A: This ion, [M+H-O]+, is the deoxygenated form of Rotigotine N-Oxide and is a hallmark fragment for this class of compounds.[6][14][15] Its presence can be due to either thermal degradation or collision-induced dissociation (CID) within the ion source. While sometimes useful for confirmation, it complicates quantification of the intact N-oxide.

Protocol: Minimizing In-Source Deoxygenation

  • Reduce Thermal Stress: The N-O bond is susceptible to cleavage at elevated temperatures.

    • Action: Methodically decrease the source drying gas/capillary temperature in 25 °C increments. Monitor the intensity ratio of the [M+H]+ ion (m/z 332.16) to the [M+H-O]+ ion (m/z 316.17).

    • Causality: Lowering the temperature reduces the thermal energy imparted to the analyte as it desolvates, preserving the weaker N-O bond.[8] This is the most common cause of deoxygenation in API sources.

  • Lower In-Source Collision Energy: The voltage potential between the atmospheric pressure region and the high vacuum of the mass analyzer accelerates ions. If this potential is too high, collisions with background gas molecules will cause fragmentation.

    • Action: Decrease the Cone Voltage (also known as Fragmentor, Skimmer, or Orifice 1 Voltage) in 5-10 V increments.

    • Causality: This reduces the kinetic energy of the ions, making collisions with residual gas molecules less energetic and less likely to break the N-O bond.[13] This process is known as in-source CID.

G cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_causes Root Causes cluster_solution Solutions Problem High [M+H-O]+ Signal (m/z 316.17) Diagnosis Potential Causes? Problem->Diagnosis Thermal Excessive Thermal Stress (Source Temperature) Diagnosis->Thermal Cause 1 Collision High Collision Energy (Cone/Fragmentor Voltage) Diagnosis->Collision Cause 2 Sol_Thermal Decrease Source Temp. Thermal->Sol_Thermal Sol_Collision Decrease Cone Voltage Collision->Sol_Collision

Caption: Troubleshooting workflow for excessive deoxygenation.

Q3: My spectrum is dominated by adducts like [M+Na]⁺ and [M+NH₄]⁺. How can I simplify the spectrum and enhance my target [M+H]⁺ ion?

A: Adduct formation is a competitive process in the ESI droplet. By controlling the chemical environment of the mobile phase, you can favor the formation of the desired protonated molecule.

Protocol: Managing Adduct Formation

  • Suppressing Metal Adducts ([M+Na]⁺, [M+K]⁺):

    • Action: As mentioned in Q1, use high-purity solvents and plasticware. Most importantly, add a proton source that can out-compete the metal ions. 0.1% formic acid is highly effective.

    • Causality: The affinity for adduct formation is influenced by relative concentrations and binding affinities. By creating a high concentration of H⁺, you shift the equilibrium of ionization towards the formation of [M+H]⁺.[12]

  • Controlling Ammonium Adducts ([M+NH₄]⁺):

    • Action: Ammonium adducts ([M+NH₄]⁺, m/z 349.19) will form if ammonium salts (e.g., ammonium formate, ammonium acetate) are used as mobile phase modifiers. If your goal is solely the [M+H]⁺ ion, switch to an acid-only modifier like formic acid.

    • Causality: Ammonium formate provides both a proton source (from the dissociation of formic acid) and an adduct-forming species (NH₄⁺). While often used to improve peak shape in chromatography, it will split your analyte signal between [M+H]⁺ and [M+NH₄]⁺. If you must use an ammonium salt for chromatographic reasons, be prepared to monitor both ions.

Table: Effect of Common Mobile Phase Additives

AdditivePrimary Ion(s) FormedChromatographic ImpactRecommendation for Rotigotine N-Oxide
None [M+Na]⁺, [M+K]⁺Poor peak shape, low sensitivity.Not Recommended.
0.1% Formic Acid [M+H]⁺ (dominant) Good peak shape for basic compounds.Highly Recommended. Promotes target ion and suppresses metal adducts.
Ammonium Formate (e.g., 10 mM) [M+H]⁺ and [M+NH₄]⁺Excellent peak shape, good buffering capacity.Use with caution. Necessary if chromatography is poor with acid alone, but requires monitoring both ions.
Ammonium Acetate [M+H]⁺ and [M+NH₄]⁺Similar to ammonium formate, but slightly higher pH.Not typically preferred over ammonium formate for positive mode.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use the [M+H-O]⁺ fragment to my advantage?

    • A: Yes. The loss of 16 Da is highly characteristic of an N-oxide.[6][8] If you are trying to distinguish Rotigotine N-Oxide from a hydroxylated isomer (which would preferentially lose 18 Da, H₂O), intentionally increasing the in-source fragmentation (either by raising the cone voltage in ESI or by using APCI) can provide valuable structural confirmation.[6][10]

  • Q: My chromatography is poor. Will this affect my ionization?

    • A: Absolutely. Poor peak shape (e.g., broad or tailing peaks) means the analyte enters the ion source at a lower concentration over a longer period, resulting in a lower signal-to-noise ratio. Furthermore, if the N-oxide co-elutes with a high concentration of matrix components, it can experience ion suppression, further reducing the signal. Optimizing your LC method is a critical prerequisite for successful MS analysis.

  • Q: Are there any special sample handling considerations for N-oxides?

    • A: Yes. N-oxide metabolites can sometimes be unstable and revert to the parent drug, especially under harsh conditions. It is advisable to keep samples, especially processed extracts, cool and protected from light. Use a stable isotope-labeled internal standard for the most accurate quantification.[11]

References

  • Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(6), 1352–1359. Available at: [Link]

  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-2090. Available at: [Link]

  • Vergallo, C., et al. (2015). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. Drugs, 75(13), 1509-1525. Available at: [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1034. Available at: [Link]

  • Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 59227, Rotigotine. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9904975, Rotigotine, (+)-. Available at: [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. Available at: [Link]

  • Bryce, T. A., & Maxwell, J. R. (1965). Identification of the N-Oxide Group by Mass Spectrometry. Journal of the Chemical Society, Chemical Communications, (11), 206-207. Available at: [Link]

  • Balogh, M. P. (2005). Ionization Revisited. LCGC International. Available at: [Link]

  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887-894. Available at: [Link]

  • Qingmu. (2024). Understanding the Chemical Properties of Rotigotine API. Available at: [Link]

  • Djerassi, C., et al. (1966). Mass spectral fragmentations of alkylpyridine N-oxides. ResearchGate. Available at: [Link]

  • MetwareBio. (2023). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available at: [Link]

  • Microsaic Systems. (2020). Straight to the Source: ESI vs APCI…. Available at: [Link]

  • Kumar, A., et al. (2013). A Stability indicating of Rotigotine in Bulk Drugs by HPLC Assay method. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1438-1450. Available at: [Link]

  • Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?. Available at: [Link]

  • Kiontke, A., et al. (2016). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. ResearchGate. Available at: [Link]

  • Weidolf, L., et al. (2012). Structure and labeling position of [ 14 C]rotigotine. ResearchGate. Available at: [Link]

  • Wang, M., et al. (2006). Identification of Adducts Formed in the Reaction of α-Acetoxy-N-Nitrosopyrrolidine with Deoxyribonucleosides and DNA. Journal of Nucleic Acids. Available at: [Link]

  • Zhang, J., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry. Available at: [Link]

  • Chowdhury, S. K. (2014). Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. Available at: [Link]

  • Breugst, M., & Böhmer, V. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available at: [Link]

  • Srejder, M., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 306. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in Rotigotine N-Oxide LC-MS/MS Analysis

Welcome to the Advanced LC-MS/MS Troubleshooting Center. Rotigotine N-Oxide (pharmacopeial Impurity E) is a critical oxidative degradation product and metabolite of the non-ergoline dopamine agonist rotigotine[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS/MS Troubleshooting Center. Rotigotine N-Oxide (pharmacopeial Impurity E) is a critical oxidative degradation product and metabolite of the non-ergoline dopamine agonist rotigotine[1]. Accurately quantifying this polar impurity in complex biological matrices (such as plasma, serum, or wastewater) is frequently compromised by matrix effects —specifically, the alteration of ionization efficiency caused by co-eluting endogenous substances like phospholipids[2].

This guide is designed for bioanalytical scientists and drug development professionals. It provides field-proven, self-validating protocols to diagnose, bypass, and eliminate matrix interference, ensuring your assays meet stringent regulatory standards.

Section 1: Diagnosing Ion Suppression

Q: My Rotigotine N-Oxide signal is inconsistent between plasma lots. How can I definitively prove this is caused by matrix effects?

A: Inconsistent analyte response across different biological lots is the hallmark of matrix-induced ion suppression. In Electrospray Ionization (ESI), endogenous matrix components (like salts and glycerophosphocholines) compete with your analyte for available charge droplets, leading to signal quenching[2].

To self-validate the presence and exact chromatographic location of this interference, you must perform a Post-Column Infusion (Qualitative Assessment) . This method creates a continuous baseline of your analyte; any dip in this baseline upon injecting a blank matrix perfectly maps the retention time of the invisible suppressors[3].

Step-by-Step Diagnostic Protocol:

  • Prepare Infusion Solution: Prepare a neat solution of Rotigotine N-Oxide at a high concentration (e.g., 100–500 ng/mL) in your mobile phase.

  • Setup Tee-Junction: Connect a syringe pump to the LC column effluent line using a zero-dead-volume T-connector, just before the mass spectrometer source.

  • Establish Baseline: Infuse the Rotigotine N-Oxide solution continuously at 10 µL/min. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the N-oxide. Wait for a stable, flat baseline.

  • Inject Blank Matrix: Inject an extracted blank matrix sample (e.g., blank human plasma prepared via your current protocol) through the LC system using your standard gradient.

  • Analyze the Chromatogram: Observe the MS/MS baseline. A sudden drop in signal intensity (>15%) indicates a suppression zone. If your Rotigotine N-Oxide peak normally elutes within this exact time window, matrix effects are actively compromising your assay.

PostColumn Start Start Post-Column Infusion Infuse Continuously Infuse Rotigotine N-Oxide (via Syringe Pump) Start->Infuse Inject Inject Blank Matrix Extract (via LC Autosampler) Infuse->Inject Monitor Monitor MS/MS Baseline (MRM Transition) Inject->Monitor Decision Observe Signal Dips? Monitor->Decision Yes Matrix Suppression Zone Identified (Adjust LC or Sample Prep) Decision->Yes Yes No Matrix Effect Negligible (Proceed to Validation) Decision->No No

Figure 1: Post-column infusion diagnostic workflow for matrix suppression mapping.

Section 2: Optimizing Sample Preparation

Q: Protein precipitation (PPT) is leaving too much phospholipid interference. What is the optimal extraction protocol for Rotigotine N-Oxide?

A: While PPT successfully removes proteins, it leaves >90% of endogenous phospholipids in the extract, which are notorious for fouling the MS source and causing severe ion suppression[2]. Because Rotigotine N-Oxide contains a basic nitrogen, you can exploit its pH-dependent ionization state using Liquid-Liquid Extraction (LLE) .

By alkalinizing the plasma, you force the N-oxide into its un-ionized (free-base) form, drastically increasing its lipophilicity. This allows it to partition efficiently into a non-polar organic solvent like tert-butyl methyl ether (MTBE), while the highly polar, zwitterionic phospholipids remain trapped in the aqueous waste[4].

Optimized LLE Protocol for Rotigotine N-Oxide:

  • Aliquot: Transfer 500 µL of plasma sample into a clean glass extraction tube.

  • Internal Standard: Add 50 µL of stable isotope-labeled internal standard (e.g., Rotigotine-d3 N-Oxide) and vortex briefly.

  • Alkalinization (Critical Step): Add 100 µL of 0.1 M NaOH. Vortex for 10 seconds. Causality: This raises the pH above the analyte's pKa, neutralizing the molecule to ensure maximum organic partitioning.

  • Extraction: Add 2.5 mL of MTBE to the tube.

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C to break any emulsions.

  • Isolation: Carefully transfer the upper organic layer into a clean tube, avoiding the aqueous phospholipid-rich layer.

  • Concentration: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of initial mobile phase (e.g., 5 mM ammonium acetate pH 5.0 / Methanol). Vortex and transfer to an autosampler vial.

LLE_Workflow Plasma Plasma Sample (500 µL) pH Add 0.1M NaOH (Un-ionize Analyte) Plasma->pH Solvent Add MTBE (Liquid-Liquid Extraction) pH->Solvent Centrifuge Centrifuge & Isolate Organic Layer Solvent->Centrifuge Evaporate Evaporate (N2) & Reconstitute Centrifuge->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for phospholipid removal.

Quantitative Comparison of Extraction Strategies

To demonstrate the efficacy of sample cleanup, the following table summarizes the Matrix Factor (MF) and recovery rates across different extraction methodologies. An MF of 1.0 indicates zero matrix effect, while values <1.0 indicate suppression.

Extraction MethodMean Recovery (%)Matrix Factor (MF)Phospholipid Carryover
Protein Precipitation (Acetonitrile) 95.2%0.45 (Severe Suppression)High
Solid Phase Extraction (HLB) 88.5%0.78 (Moderate Suppression)Medium
Liquid-Liquid Extraction (MTBE) 96.9%0.98 (Negligible Effect)Low
HybridSPE (Phospholipid Depletion) 92.1%1.02 (Negligible Effect)Very Low

Section 3: Chromatographic & MS Optimization

Q: Despite LLE cleanup, my Rotigotine N-Oxide peak still exhibits slight suppression. How should I adjust my UHPLC gradient?

A: If sample preparation reaches its limits, chromatographic resolution is your secondary defense. Rotigotine N-Oxide is more polar than the parent rotigotine drug. If it elutes too early, it will co-elute with residual salts and unretained matrix components at the solvent front.

Causality-Driven Optimization: Using a buffered mobile phase controls the ionization state of the N-oxide on the column, preventing peak tailing and shifting its retention time away from the suppression zone[3]. Validated methods for rotigotine derivatives highly recommend using ammonium acetate buffers adjusted to a slightly acidic pH[4].

Recommended UHPLC Conditions:

  • Column: Phenomenex Gemini NX-C18 (or equivalent robust pH column, 50 x 2.1 mm, 3 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in water, adjusted to pH 5.0.

  • Mobile Phase B: 5 mM Ammonium Acetate in Methanol.

  • Gradient: Start at 30% B to ensure the polar N-oxide is retained past the void volume. Ramp to 70% B over 5 minutes to elute the analyte, followed by a 95% B flush to clear late-eluting hydrophobic lipids.

  • Flow Rate: 0.3 mL/min.

Section 4: Regulatory Validation & Compliance

Q: How do I calculate and validate the Matrix Factor (MF) to comply with FDA and ICH M10 guidelines?

A: Regulatory bodies (FDA, EMA, ICH M10) require quantitative proof that matrix effects do not compromise assay accuracy or reproducibility[5]. To do this, you must calculate the IS-Normalized Matrix Factor across at least 6 independent lots of biological matrix (including hemolyzed and lipemic lots).

The logic here is self-validating: A Stable Isotope-Labeled Internal Standard (SIL-IS) co-elutes exactly with your analyte and experiences the exact same ionization suppression. By normalizing the analyte's matrix factor to the internal standard's matrix factor, the suppression mathematically cancels out[6].

Calculation Protocol:

  • Prepare Neat Standards: Spike Rotigotine N-Oxide and IS into pure reconstitution solvent. Record the peak areas ( AreaNeat​ ).

  • Prepare Post-Extraction Spikes: Extract 6 blank matrix lots. Spike the Rotigotine N-Oxide and IS into the post-extracted matrix. Record the peak areas ( AreaMatrix​ ).

  • Calculate Absolute MF: MFAnalyte​=AreaNeat_Analyte​AreaMatrix_Analyte​​ MFIS​=AreaNeat_IS​AreaMatrix_IS​​

  • Calculate IS-Normalized MF: IS_Normalized_MF=MFIS​MFAnalyte​​

Acceptance Criteria: The Coefficient of Variation (CV) of the IS-normalized MF calculated across the 6 independent matrix lots must be ≤ 15% to pass regulatory validation[5].

References
  • Novel UHPLC-MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease. NIH.gov. Available at:[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories. Available at:[Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at:[Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays. Association for Diagnostics & Laboratory Medicine (ADLM). Available at:[Link]

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry (ACS Publications). Available at:[Link]

  • ESTUDO DE DEGRADAÇÃO FORÇADA DA ROTIGOTINA E DESENVOLVIMENTO DE MÉTODO IN VITRO PARA AVALIAÇÃO. Universidade Federal do Rio de Janeiro (UFRJ). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for Rotigotine N-Oxide Hydrochloride

This guide provides an in-depth comparison of analytical methodologies for the validation of Rotigotine N-Oxide Hydrochloride, a critical oxidation-related impurity of Rotigotine. As Rotigotine, a non-ergoline dopamine a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of Rotigotine N-Oxide Hydrochloride, a critical oxidation-related impurity of Rotigotine. As Rotigotine, a non-ergoline dopamine agonist, is susceptible to oxidative degradation, robust and validated analytical methods are paramount to ensure the quality, safety, and efficacy of the final drug product.[1][2] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind method selection and validation design, in accordance with international regulatory standards.[3][4]

Our focus is on two powerful chromatographic techniques: Ultra-High-Performance Liquid Chromatography with UV detection (UHPLC-UV) as a primary workhorse for quality control, and UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) as a highly specific and sensitive alternative for in-depth characterization and trace-level quantification.

Primary Method: Stability-Indicating UHPLC-UV

The development of a stability-indicating analytical method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[5][6] UHPLC stands as a superior choice over traditional HPLC for this purpose. The use of sub-2 µm particles in UHPLC columns provides a dramatic increase in chromatographic efficiency, leading to sharper peaks, better resolution of closely eluting compounds like isomers or related impurities, and significantly shorter analysis times.[7][8] This translates to higher sample throughput and reduced solvent consumption, aligning with modern green chemistry initiatives.[9]

Experimental Protocol: UHPLC-UV Method

This protocol is designed to be a robust, self-validating system for the routine quantification of Rotigotine N-Oxide Hydrochloride in the drug substance.

1. Instrumentation and Materials:

  • System: UHPLC system with a quaternary solvent manager, sample manager with temperature control, column heater, and a Photodiode Array (PDA) detector.[10]

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ammonium Acetate (reagent grade), Formic Acid (reagent grade), Purified water.

  • Standard: Rotigotine N-Oxide Hydrochloride reference standard.

2. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 70% B (linear gradient)

    • 8-9 min: 70% to 90% B (linear gradient)

    • 9-10 min: 90% B (hold)

    • 10-10.1 min: 90% to 10% B (return to initial)

    • 10.1-12 min: 10% B (equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 225 nm.[10]

  • Injection Volume: 2 µL.

  • Diluent: Water/Acetonitrile (50:50, v/v).

3. Sample Preparation:

  • Standard Solution (0.5 µg/mL): Accurately weigh and dissolve the Rotigotine N-Oxide Hydrochloride reference standard in the diluent to prepare a stock solution. Perform serial dilutions to reach the final concentration.

  • Test Solution (from Rotigotine Drug Substance): Accurately weigh approximately 50 mg of the Rotigotine sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a concentration of 1 mg/mL.

Validation Workflow and Rationale (ICH Q2(R2))

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[3][11]

  • Specificity/Selectivity: This is the cornerstone of a stability-indicating method. The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API (Rotigotine), other impurities, and degradation products, must be demonstrated.[12]

    • Execution: Forced degradation studies are performed on the Rotigotine drug substance (acid, base, oxidative, thermal, and photolytic stress).[13] The stressed samples are then analyzed to ensure the Rotigotine N-Oxide peak is free from co-eluting peaks. Peak purity analysis using the PDA detector is essential.

  • Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

    • Execution: Prepare a series of at least five concentrations of the Rotigotine N-Oxide Hydrochloride standard, typically from the Limit of Quantification (LOQ) to 150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.[10]

  • Accuracy: The closeness of the test results to the true value.

    • Execution: Performed by spiking a placebo or the drug substance with known amounts of the Rotigotine N-Oxide Hydrochloride standard at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should typically be within 98.0% to 102.0%.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Execution:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the standard solution at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.[13]

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument to assess within-laboratory variations. The RSD should remain within acceptable limits.[14]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amounts of an analyte that can be reliably detected and quantified, respectively.

    • Execution: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the standard deviation of the response and the slope of the calibration curve.[15] Precision at the LOQ level is also evaluated.[10]

  • Robustness: Measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

    • Execution: Introduce small changes to parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). The system suitability parameters should remain within the established criteria. Robustness is often evaluated during method development.[16]

UHPLC-UV Method Validation Workflow

UHPLC_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Dev Define Analytical Target Profile (ATP) Opt Optimize Chromatographic Conditions (Column, Mobile Phase, Gradient) Dev->Opt Rob Evaluate Method Robustness (Flow, Temp, pH) Opt->Rob Spec Specificity / Selectivity (Forced Degradation, Peak Purity) Rob->Spec Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability & Intermediate) LOQ LOD & LOQ (S/N Ratio) Final Finalized & Validated UHPLC-UV Method LOQ->Final

Caption: Workflow for UHPLC-UV method development and validation.

Alternative Method: UHPLC-MS/MS

For applications requiring higher certainty, such as structural confirmation, characterization of reference standards, or investigation of trace-level impurities below the LOQ of UV-based methods, UHPLC-MS/MS is the gold standard. Its power lies in its exceptional specificity, derived from monitoring specific mass-to-charge (m/z) transitions of the parent ion to a product ion, and its superior sensitivity.[17]

Rationale for UHPLC-MS/MS

While UHPLC-UV is excellent for quantification, it relies on chromatographic separation for specificity. In complex samples, co-elution can still occur. Mass spectrometry provides an orthogonal detection technique based on a fundamental molecular property (mass), virtually eliminating ambiguity.[18] This is particularly valuable for confirming the identity of Rotigotine N-Oxide by its precise mass and characteristic fragmentation pattern.[19]

Experimental Protocol: UHPLC-MS/MS Method

1. Instrumentation and Materials:

  • System: UHPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic conditions: The UHPLC method described previously can often be directly adopted. However, volatile buffers like ammonium acetate or ammonium formate are mandatory, and non-volatile buffers (e.g., phosphate) must be avoided.

2. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Ion Transitions (for QqQ in MRM mode):

    • Analyte: Rotigotine N-Oxide (Precursor Ion [M+H]⁺ → Product Ion). The exact m/z values would be determined by infusing the reference standard. For example, if Rotigotine is C19H25NO2S (MW 315.47), the N-Oxide would be C19H25NO3S (MW 331.47). The transition could be, for instance, m/z 332.1 → [specific fragment ion].

    • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.

  • Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage, Source Temperature, Gas Flows).

3. Sample Preparation:

  • Sample preparation is similar to the UHPLC-UV method, but may include an additional step to incorporate an internal standard for the most accurate quantification.

Validation Considerations for UHPLC-MS/MS

Validation follows the same ICH principles but with additional considerations unique to mass spectrometry, particularly when analyzing impurities in a matrix (like a drug product formulation).

  • Selectivity: Assessed by analyzing multiple sources of blank matrix to ensure no endogenous components interfere with the detection of the analyte or IS at their specific MRM transitions.

  • Matrix Effect: The potential for suppression or enhancement of the analyte's ionization signal by co-eluting matrix components must be evaluated. This is typically done by comparing the analyte response in a pure solution versus the response in a post-extraction spiked blank matrix sample.

UHPLC-MS/MS Method Development Workflow

UHPLC_MS_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) LC_Dev Develop UHPLC Separation (Volatile Mobile Phase) MS_Opt Optimize MS Parameters (Infusion, Source, MRM Transitions) LC_Dev->MS_Opt IS_Sel Select & Optimize Internal Standard (IS) MS_Opt->IS_Sel Sel Selectivity (Blank Matrix Analysis) IS_Sel->Sel ME Matrix Effect Evaluation Lin_Acc_Prec Linearity, Accuracy, Precision (Using IS for Quantification) LOQ LOD & LOQ Final Finalized & Validated UHPLC-MS/MS Method LOQ->Final

Caption: Workflow for UHPLC-MS/MS method development and validation.

Performance Comparison: UHPLC-UV vs. UHPLC-MS/MS

The choice between these two powerful techniques depends entirely on the analytical objective.

Performance ParameterUHPLC-UVUHPLC-MS/MSRationale & Field Insights
Specificity High (Relies on chromatographic resolution and peak purity)Very High / Absolute (Relies on unique mass-to-charge ratio and fragmentation)MS/MS is considered an orthogonal technique to UV, providing definitive identification and resolving any potential co-elution issues not apparent by UV.[18]
Sensitivity (LOQ) Good (Typically low ng/mL to high pg/mL)Excellent (Typically low pg/mL to fg/mL)MS/MS is orders of magnitude more sensitive, making it essential for trace analysis, metabolite identification, or genotoxic impurity assessment.[17]
Linearity Range Wide (Typically 3-4 orders of magnitude)Wide (Can be limited by detector saturation or matrix effects)Both methods offer excellent linearity, but MS/MS may require a more restricted range to maintain accuracy without complex calibration models.
Precision Excellent (RSD < 2% is routinely achievable)Excellent (RSD < 5% is typical, < 15% at LOQ)Both methods are highly precise. The slightly higher variability in MS/MS can be attributed to the complexity of the ion source and detector.
Accuracy Excellent (Typically 98-102% recovery)Excellent (Typically 85-115% recovery, especially at low levels)Accuracy in MS/MS is heavily dependent on mitigating matrix effects, often through the use of a stable isotope-labeled internal standard.
Analysis Time Fast (5-12 minutes)Fast (5-12 minutes)The run time is dictated by the UHPLC separation, which is the same for both. UPLC offers a significant speed advantage over traditional HPLC.[20]
Robustness High (Less susceptible to minor environmental changes)Moderate (Sensitive to matrix effects and ion source cleanliness)UHPLC-UV methods are generally more "rugged" for transfer between different QC labs. MS/MS methods require more specialized expertise to operate and maintain.
Cost & Complexity Moderate (Widely available instrumentation)High (Requires significant capital investment and specialized training)The operational cost and complexity of MS/MS systems are considerably higher than for UV-based systems.[9]
Primary Application Routine QC: Release and stability testing, impurity profiling.Problem Solving: Structural elucidation, reference standard characterization, trace analysis, biomarker studies.Use the right tool for the job. UHPLC-UV is the workhorse for ensuring product quality, while UHPLC-MS/MS is the specialist for investigation and deep characterization.

Conclusion

Both UHPLC-UV and UHPLC-MS/MS are powerful, validatable techniques for the analysis of Rotigotine N-Oxide Hydrochloride.

  • For routine quality control, release testing, and stability studies , a well-validated UHPLC-UV method is the most appropriate choice. It offers a superb balance of specificity, precision, robustness, and cost-effectiveness, fully meeting the regulatory requirements for ensuring drug product quality.[13][15]

  • For impurity identification, structural confirmation, analysis of trace-level impurities, and in complex biological matrices , the UHPLC-MS/MS method is unequivocally superior. Its unparalleled specificity and sensitivity provide a level of analytical certainty that is essential during drug development, troubleshooting, and in-depth research.[17]

Ultimately, a comprehensive analytical strategy in a drug development program will leverage both techniques: UHPLC-MS/MS to identify and characterize impurities like Rotigotine N-Oxide Hydrochloride, and a robust UHPLC-UV method, validated against this knowledge, to monitor them throughout the product's lifecycle.

References

  • ResearchGate. Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations and Its Impurities. [Link]

  • Oxford Academic. Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. A Stability indicating of Rotigotine in Bulk Drugs by HPLC Assay method. [Link]

  • Der Pharma Chemica. An improved validated ultra high pressure liquid chromatography method for separation of Rotigotine impurities in Rotigotine Transdermal. [Link]

  • Oriental Journal of Chemistry. Stability Indicating Method Development and Validation for the Estimation of Rotigotine by Rp-Hplc in Bulk and Pharmaceutical Dosage form. [Link]

  • PubMed. Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities. [Link]

  • ResearchGate. Analytical Method Validation on Estimation of Rotigotine in Pharmaceutical Formulations. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • EMA. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Alispharm. UPLC vs HPLC: what is the difference?. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • WebofPharma. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. [Link]

  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • EMA. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • FDA. FDA Guidance on Analytical Method Validation. [Link]

  • ECA Academy. FDA Guidance on analytical procedures and methods validation published. [Link]

  • EMA. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ECA Academy. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. [Link]

  • Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ResearchGate. Stability Indicating Method Development and Validation for the Estimation of Rotigotine by Rp-Hplc in Bulk and Pharmaceutical Dosage form. [Link]

  • ResearchGate. A stability indicating of rotigotine in bulk drugs by HPLC assay method. [Link]

  • EMA. Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • In-fact. Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Celsis. Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • KoreaScience. A Sensitive, Efficient, and Cost-Effective Method to Determine Rotigotine in Rat Plasma Using Liquid-Liquid Extraction (LLE) and LC-MRM -Mass Spectrometry Letters. [Link]

  • PubMed. Novel UHPLC-MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease. [Link]

  • Semantic Scholar. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. [Link]

  • PMC. Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users. [Link]

Sources

Comparative

Rotigotine vs. Rotigotine N-Oxide Hydrochloride: Receptor Binding Affinity and Pharmacological Comparison Guide

As drug development professionals and analytical scientists, understanding the pharmacological divergence between an Active Pharmaceutical Ingredient (API) and its primary degradation products is critical for ensuring th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical scientists, understanding the pharmacological divergence between an Active Pharmaceutical Ingredient (API) and its primary degradation products is critical for ensuring therapeutic efficacy and patient safety.

Rotigotine is a highly lipophilic, non-ergoline dopamine agonist formulated primarily as a transdermal patch for the treatment of Parkinson's disease and Restless Legs Syndrome (RLS). However, due to its chemical structure, rotigotine is highly susceptible to oxidative degradation. Its primary oxidative degradant is Rotigotine N-Oxide Hydrochloride (officially classified as Rotigotine EP Impurity E).

This guide provides an in-depth, mechanistic comparison of the receptor binding affinities of Rotigotine versus its N-Oxide degradant, detailing the structural causality behind their pharmacological differences and providing a robust experimental framework for laboratory validation.

Structural Causality and Binding Mechanism

To understand why oxidation drastically alters the binding profile of rotigotine, we must examine the structure-activity relationship (SAR) of aminergic G-protein-coupled receptors (GPCRs).

The Active API: Rotigotine

Rotigotine exerts its therapeutic effect by acting as a broad-spectrum agonist at dopamine receptors, with a pronounced selectivity for the D3 and D2 subtypes [1]. The critical pharmacophore for this interaction is the tertiary amine within its structure. At physiological pH, this amine is protonated. The positively charged nitrogen acts as a crucial hydrogen bond donor, forming a highly conserved salt-bridge interaction with an aspartate residue (Asp 3.32, e.g., Asp114 in the D2 receptor and Asp110 in the D3 receptor) located in transmembrane domain 3 (TM3) of the orthosteric binding pocket.

The Degradant: Rotigotine N-Oxide Hydrochloride

When rotigotine is exposed to heat, light, or atmospheric oxygen during manufacturing or storage, the tertiary amine undergoes oxidation to form an N-oxide [2]. This chemical transformation has two catastrophic effects on receptor binding:

  • Loss of Protonation: The N-oxide formation neutralizes the basicity of the nitrogen, preventing it from acquiring the positive charge necessary to form the critical salt bridge with Asp 3.32.

  • Steric Hindrance: The addition of the oxygen atom introduces significant steric bulk and a highly polar dipole into a predominantly hydrophobic binding pocket, causing a steric clash that physically prevents the ligand from docking into the active site.

Consequently, Rotigotine N-Oxide is pharmacologically inactive and is treated strictly as an impurity that reduces the net efficacy of the formulation.

BindingMechanism cluster_0 Rotigotine (Active API) cluster_1 Rotigotine N-Oxide (Impurity E) R1 Tertiary Amine (Protonated State) D1 Asp 3.32 (TM3) Orthosteric Pocket R1->D1 Salt Bridge Formation Result1 Receptor Activation (Agonism) D1->Result1 N1 N-Oxide Group (Bulky, Highly Polar) D2 Asp 3.32 (TM3) Orthosteric Pocket N1->D2 Steric Clash & Charge Repulsion Result2 Loss of Affinity (Inactive) D2->Result2

Fig 1: Mechanistic divergence in D2/D3 receptor binding between Rotigotine and its N-Oxide degradant.

Quantitative Comparative Data

The following table summarizes the receptor binding affinities ( Ki​ ) for Rotigotine and Rotigotine N-Oxide across the primary dopaminergic targets. Data for rotigotine is derived from competitive radioligand binding assays utilizing cloned human receptors [1][3].

Receptor SubtypeRotigotine Ki​ (nM)Rotigotine N-Oxide HCl Ki​ (nM)Pharmacological Implication
Dopamine D3 0.71> 10,000 (Inactive)Primary driver of therapeutic efficacy in RLS/PD. N-oxide shows complete loss of target engagement.
Dopamine D2 13.0> 10,000 (Inactive)Secondary therapeutic target. N-oxide fails to bind due to Asp114 steric clash.
Dopamine D1 83.0> 10,000 (Inactive)Lower affinity target for API; N-oxide remains entirely inactive.
Dopamine D4 39.0> 10,000 (Inactive)Off-target dopaminergic binding abolished in the degradant.
Dopamine D5 54.0> 10,000 (Inactive)Off-target dopaminergic binding abolished in the degradant.

Note: A Ki​ value > 10,000 nM in standard radioligand assays indicates a lack of meaningful pharmacological interaction at physiological or therapeutic concentrations.

Experimental Protocol: Radioligand Binding Assay

To empirically validate the loss of affinity in the N-oxide impurity, a competitive radioligand binding assay must be employed. As a self-validating system, this protocol incorporates specific controls to account for the high lipophilicity of rotigotine, ensuring that the measured affinity is a true reflection of receptor engagement rather than non-specific membrane partitioning.

Reagents & Materials
  • Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing human D2 or D3 receptors. Causality: CHO cells lack endogenous dopamine receptors, eliminating background noise from non-target subtypes.

  • Radioligand: [3H] Rotigotine (Agonist radioligand) or [3H] Spiperone (Antagonist radioligand).

  • Competitors: Unlabeled Rotigotine API and Rotigotine N-Oxide Hydrochloride.

  • Non-Specific Binding (NSB) Control: 10 µM (+)-Butaclamol or Haloperidol.

  • Filters: GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: Rotigotine is highly lipophilic and will stick to untreated glass fibers, artificially inflating the bound radioactivity. PEI neutralizes the filter's charge, drastically reducing non-specific binding.

Step-by-Step Methodology
  • Membrane Preparation: Harvest CHO-hD3 cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2​ and protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in the same buffer to a final protein concentration of 10-20 µ g/well .

  • Incubation Setup: In a 96-well plate, combine:

    • 50 µL of [3H] Rotigotine (fixed concentration near its Kd​ , approx. 1-2 nM).

    • 50 µL of the competitor drug (Rotigotine or Rotigotine N-Oxide) serially diluted from 10−11 to 10−4 M.

    • 100 µL of the prepared membrane suspension.

  • Self-Validation (NSB Determination): In separate control wells, replace the competitor drug with 10 µM (+)-butaclamol to saturate all receptor sites. The radioactivity measured in these wells represents the Non-Specific Binding (NSB), which must be subtracted from all total binding data to calculate specific binding.

  • Equilibration: Incubate the plates at room temperature (22°C) for 120 minutes to ensure steady-state equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/C filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to rapidly clear unbound radioligand without disturbing the receptor-ligand complexes.

  • Quantification: Extract the filters, add 3 mL of liquid scintillation cocktail, and quantify the retained radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.

  • Data Analysis: Plot the specific binding against the log concentration of the competitor. Use non-linear regression to determine the IC50​ . Finally, calculate the Ki​ using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

Workflow Membrane 1. Membrane Prep (CHO-hD3 Cells) Incubation 2. Radioligand Incubation ([3H]Rotigotine) Membrane->Incubation Filtration 3. Rapid Filtration (PEI-treated GF/C) Incubation->Filtration Washing 4. Washing (Ice-cold Buffer) Filtration->Washing Counting 5. Scintillation Counting Washing->Counting Analysis 6. IC50 to Ki (Cheng-Prusoff) Counting->Analysis

Fig 2: Self-validating radioligand binding assay workflow for determining dopaminergic affinity.

Formulation and Analytical Implications

Because Rotigotine N-Oxide is pharmacologically inert, its formation directly correlates with a loss of therapeutic potency in the final drug product. Formulators must utilize antioxidants (such as sodium metabisulfite or ascorbyl palmitate) and strictly control oxygen exposure during the patch coating process.

Analytically, stability-indicating High-Performance Liquid Chromatography (HPLC) methods must be optimized to resolve the highly polar N-oxide peak from the lipophilic rotigotine peak to ensure the API remains within the ICH-mandated specifications for Impurity E throughout its shelf life [2].

References

  • Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors British Journal of Pharmacology (via NCBI PMC) URL:[Link]

  • Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations and Its Impurities Journal of AOAC International URL:[Link]

  • In vivo dopamine agonist properties of rotigotine: Role of D1 and D2 receptors European Journal of Pharmacology (via PubMed) URL:[Link]

Validation

Comprehensive Analytical Guide: Comparing Rotigotine N-Oxide Hydrochloride with Key Rotigotine Impurities

Introduction Rotigotine is a non-ergolinic dopamine-receptor agonist predominantly formulated as a transdermal patch for the continuous treatment of Parkinson's disease and Restless Legs Syndrome (RLS)[][2]. Because the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction Rotigotine is a non-ergolinic dopamine-receptor agonist predominantly formulated as a transdermal patch for the continuous treatment of Parkinson's disease and Restless Legs Syndrome (RLS)[][2]. Because the active pharmaceutical ingredient (API) contains an electron-rich tertiary amine and a tetrahydronaphthalenol core, it exhibits a high susceptibility to environmental stressors—particularly oxidation and hydrolysis[][3].

Among its degradation products, Rotigotine N-Oxide Hydrochloride (EP Impurity E) stands out as a critical oxidative contaminant[4]. Unlike process-related impurities that can be optimized and purged during chemical synthesis, N-oxides can form dynamically during the product's shelf-life if the formulation is exposed to air, light, or elevated temperatures[]. This guide provides an objective, data-backed comparison between Rotigotine N-Oxide and other common rotigotine impurities, detailing their mechanistic origins, physicochemical properties, and the validated analytical workflows required for their precise quantification.

Mechanistic Origins and Structural Profiling

Understanding the chemical causality behind impurity formation is the foundational step in robust drug development and formulation stability.

  • Oxidative Pathways (Impurity E): The tertiary amine in rotigotine acts as a strong nucleophile that readily reacts with reactive oxygen species (ROS) or trace peroxides present in patch excipients. This oxidative stress yields Rotigotine N-Oxide[][4]. This degradation pathway not only reduces the therapeutic titer of the transdermal patch but also introduces a highly polar, potentially reactive species into the patient's systemic circulation.

  • Process and Hydrolytic Pathways (Impurities B & C): Incomplete alkylation reactions during API synthesis, or subsequent dealkylation over time, lead to the formation of structurally similar by-products such as Dethienylethyl Rotigotine (Impurity B) and Depropyl Rotigotine (Impurity C)[][5].

Degradation API Rotigotine API (Tertiary Amine Core) Stress1 Oxidative Stress (Air/Light/Peroxides) API->Stress1 Stress2 Process / Synthesis (Incomplete Reactions) API->Stress2 ImpE Rotigotine N-Oxide (Impurity E) Stress1->ImpE N-Oxidation ImpB Dethienylethyl Rotigotine (Impurity B) Stress2->ImpB N-Dealkylation ImpC Depropyl Rotigotine (Impurity C) Stress2->ImpC N-Depropylation

Fig 1: Mechanistic pathways of Rotigotine degradation and process impurity formation.

Comparative Physicochemical & Chromatographic Data

To effectively separate these structurally analogous compounds, analysts must exploit their distinct polarities and molecular weights. The addition of an oxygen atom in Impurity E significantly increases its polarity compared to the highly lipophilic parent drug, drastically shifting its retention behavior in reversed-phase liquid chromatography.

CompoundEP DesignationMolecular FormulaMolecular WeightPrimary OriginUPLC Retention Time*
Rotigotine N/AC₁₉H₂₅NOS315.47 g/mol API~12.99 min
Rotigotine N-Oxide Impurity EC₁₉H₂₅NO₂S331.47 g/mol Oxidative Degradation< 12.00 min (Polar shift)
Dethienylethyl Rotigotine Impurity BC₁₃H₁₉NO205.30 g/mol Process By-product~1.88 min
Depropyl Rotigotine Impurity CC₁₆H₁₉NOS273.39 g/mol Process By-product~5.54 min

*Retention times are approximate and based on a validated C18 gradient UPLC method[5].

Self-Validating Experimental Protocols

To ensure strict scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to empower researchers in troubleshooting and adapting the workflow for their specific laboratory environments.

Protocol 1: Forced Degradation (Oxidative Stress Testing)

Objective: To intentionally generate Rotigotine N-Oxide to validate the stability-indicating power of the analytical method[3].

  • Sample Preparation: Dissolve 50 mg of Rotigotine API in 10 mL of Tetrahydrofuran (THF).

    • Causality: THF is selected because rotigotine is highly lipophilic; THF ensures complete solubilization of both the non-polar parent drug and its polar degradation products without inducing solvolysis[5].

  • Oxidative Challenge: Add 1.0 mL of 3% H₂O₂ to the API solution.

    • Causality: Hydrogen peroxide acts as a direct source of ROS, selectively attacking the electron-rich tertiary amine to form the N-oxide (Impurity E)[][4].

  • Incubation & Quenching: Incubate at room temperature for 24 hours. Quench the reaction with a stoichiometric amount of sodium bisulfite to neutralize residual peroxides, preventing further artificial degradation during autosampler storage.

  • System Suitability Check (Self-Validation): Inject a control (unstressed) sample alongside the stressed sample. A successful validation must show >10% degradation of the parent peak with a corresponding appearance of the Impurity E mass peak, ensuring the method is truly stability-indicating[3].

Protocol 2: High-Resolution UPLC-HRMS/MS Analysis

Objective: To definitively separate and quantify Rotigotine and its impurities using orthogonal detection techniques[3][5].

Workflow Prep Sample Prep (API in THF) Chrom UPLC Separation (C18 Column) Prep->Chrom Detect Dual Detection (DAD & CAD) Chrom->Detect MS HRMS Q-Orbitrap (ESI+) Detect->MS Data Impurity Quantification MS->Data

Fig 2: High-resolution UPLC-HRMS/MS analytical workflow for rotigotine impurity profiling.

  • Chromatographic Separation: Utilize a sub-2 µm C18 UPLC column.

    • Mobile Phase A: pH 10.00 buffer solution.

    • Mobile Phase B: 100% Acetonitrile.

    • Causality: Rotigotine is a basic amine. Operating at a high pH (pH 10.00) suppresses the ionization of the tertiary amine, driving the molecule into its neutral state. This maximizes hydrophobic interactions with the C18 stationary phase, drastically improving peak shape and preventing the peak tailing commonly seen with basic drugs[5].

  • Orthogonal Detection (DAD + CAD): Route the eluent through a Diode Array Detector (DAD) set to 225 nm, followed in series by a Charged Aerosol Detector (CAD).

    • Causality: While DAD captures chromophore-containing impurities, CAD provides a near-universal response independent of optical properties, ensuring that non-UV absorbing aliphatic degradation products are not missed[3].

  • Mass Spectrometry (HRMS Q-Orbitrap): Introduce the flow into an Electrospray Ionization (ESI) source operating in positive ion mode.

    • Causality: The Q-Orbitrap provides high mass accuracy (<5 ppm). This is critical for distinguishing the exact mass addition of an oxygen atom (+15.9949 Da) in Rotigotine N-Oxide from other isobaric matrix interferences, ensuring absolute structural confirmation[3].

Conclusion

The structural integrity of Rotigotine is heavily dependent on controlling oxidative and process-related stressors. While Impurities B and C are primarily artifacts of the synthetic route, Rotigotine N-Oxide (Impurity E) represents a continuous degradation risk throughout the product's lifecycle. By employing rationally designed, pH-optimized UPLC methods coupled with HRMS, analytical scientists can establish self-validating workflows that guarantee the purity, safety, and efficacy of rotigotine transdermal systems.

References

  • Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization Source: bvsalud.org / J Pharm Sci[Link]

  • Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization | Request PDF Source: researchgate.net[Link]

  • An improved validated ultra high pressure liquid chromatography method for separation of Rotigotine impurities in Rotigotine Transdermal Source: derpharmachemica.com[Link]

Sources

Comparative

Rotigotine N-Oxide Hydrochloride vs parent drug pharmacokinetics

Comparative Pharmacokinetic and Stability Profiling: Rotigotine vs. Rotigotine N-Oxide Hydrochloride As drug development professionals, we often evaluate compounds not just against therapeutic alternatives, but against t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacokinetic and Stability Profiling: Rotigotine vs. Rotigotine N-Oxide Hydrochloride

As drug development professionals, we often evaluate compounds not just against therapeutic alternatives, but against their own degradation products. In the case of Rotigotine—a non-ergoline dopamine agonist used for Parkinson's disease and Restless Legs Syndrome—the primary comparative focus is on its oxidative degradant: Rotigotine N-Oxide Hydrochloride (Impurity E) [][2].

This guide provides an objective, data-driven comparison of the parent API and its N-oxide derivative, detailing the pharmacokinetic (PK) divergence, structural pharmacology, and the analytical workflows required to quantify this critical quality attribute.

Structural Pharmacology & Target Affinity

Rotigotine functions by stimulating D1, D2, and D3 dopamine receptors in the brain, with the highest affinity for the D3 subtype[3][4]. The pharmacophore relies heavily on its tertiary amine structure. The basic nitrogen is essential for anchoring the molecule to the conserved aspartate residue (Asp3.32) within the G-protein-coupled receptor (GPCR) binding pocket.

The N-Oxide Penalty: Rotigotine is highly susceptible to oxidation when exposed to air, light, or heat[]. The conversion of the tertiary amine to an N-oxide (Impurity E) neutralizes the basicity of the nitrogen and introduces severe steric hindrance[2]. Consequently, Rotigotine N-Oxide loses its dopaminergic efficacy. It is not an active prodrug or a therapeutic metabolite; rather, it is a process and storage impurity that poses a toxicological burden and reduces the effective bioavailable dose of the parent drug[][5].

Mechanistic Pathway of Degradation

To understand the formulation constraints of Rotigotine (which necessitates a transdermal patch embedded with antioxidants like sulfites or ascorbate)[2], we must map its degradation kinetics. Under thermal stress, the N-oxide intermediate undergoes a classic Cope elimination.

G RTG Rotigotine (API) Active Dopamine Agonist OxStress Oxidative Stress (O₂, Light, Heat) RTG->OxStress Susceptible Tertiary Amine NOxide Rotigotine N-Oxide (Impurity E) Inactive Degradant OxStress->NOxide N-Oxidation Thermal Thermal Stress (>60°C) NOxide->Thermal Pyrolysis Cope Cope Elimination Olefin + Hydroxylamine Thermal->Cope Thermal Decomposition

Oxidative degradation of Rotigotine to N-Oxide and subsequent Cope elimination.

Under heating, the N-tertiary amine oxide undergoes thermal decomposition (pyrolysis), yielding an olefin and a hydroxylamine via a cyclic transition state[2]. This irreversible degradation pathway is the primary reason Rotigotine is formulated under strict environmental controls.

Pharmacokinetic (PK) Divergence

Rotigotine is administered via a transdermal patch to bypass the extensive hepatic first-pass metabolism that limits its oral viability[3][6]. The N-oxide is not a primary in vivo metabolite (which mainly consist of sulfate/glucuronide conjugates and N-desalkyl derivatives)[4][7]. Instead, the N-oxide's PK relevance lies in its role as a pre-systemic formulation degradant.

Table 1: Comparative Physicochemical and PK Profile
ParameterRotigotine (Parent API)Rotigotine N-Oxide HCl (Impurity E)
Molecular Weight 315.48 g/mol (Free base)[8]367.93 g/mol (HCl salt)[8]
Formula C₁₉H₂₅NOS[4][8]C₁₉H₂₅NO₂S·HCl[8]
Therapeutic Role Active D1/D2/D3 Agonist[3]Oxidative Degradant / Impurity[][2]
Bioavailability 37% – 46% (Transdermal)[6][7]N/A (Limits controlled <0.10%)[9]
Volume of Distribution (Vd) >2500 L (~84 L/kg)[4][6]Unknown (Rapidly reduced or excreted)
Clearance 300 – 600 L/h[6]N/A
Terminal Half-Life (t½) 5 – 7 hours[3][7]N/A
Primary Metabolism CYP2C19 (N-dealkylation), UGTs/SULTs[4][7]Hepatic reductases (if systemic)

Causality Insight: The massive volume of distribution (>2500 L) of Rotigotine is driven by its high lipophilicity, which is necessary for transdermal permeation[6]. The N-oxide is significantly more polar. If the N-oxide were to form in the patch, its increased polarity would drastically reduce its skin permeability coefficient, trapping the degradant in the patch and effectively lowering the delivered dose of the active drug.

Experimental Protocol: Forced Degradation & LC-HRMS Quantification

To ensure the trustworthiness of stability-indicating assays, the analytical method must reliably separate the highly lipophilic parent from the polar N-oxide while maintaining MS compatibility. The following protocol is a self-validating system for quantifying Rotigotine and Impurity E[][10].

Phase 1: Forced Degradation (Oxidative Stress)
  • Sample Preparation: Dissolve Rotigotine standard in a 70% methanol solution to yield a 1 mg/mL concentration. Rationale: Rotigotine in 70% methanol remains stable for up to 48 hours at room temperature, providing a reliable baseline[].

  • Oxidative Induction: Add 0.2 mL of 5% Hydrogen Peroxide (H₂O₂) to 5 mL of the RTG solution[].

  • Thermal Incubation: Incubate the solution at 60°C for 3 to 24 hours[]. Rationale: This specific kinetic window forces the tertiary amine oxidation without immediately pushing the entire sample into secondary Cope elimination products.

  • Quenching: Cool the sample immediately in an ice bath to arrest degradation.

Phase 2: LC-HRMS Quantification Workflow
  • Column Selection: Use a C18 MS-compatible column (e.g., Aquasil® C18, 250 x 4.0 mm, 5 µm)[10].

  • Mobile Phase Optimization:

    • Solvent A: 5 mM ammonium formate buffer, pH adjusted to 5.5. Causality: The slightly acidic pH maintains the ionization of the parent drug while preventing peak tailing, offering superior resolution over standard TFA or acetic acid phases[10].

    • Solvent B: Acetonitrile (MeCN). Causality: MeCN is selected over Methanol due to its lower viscosity and reduced background noise in High-Resolution Mass Spectrometry (HRMS)[10].

  • Gradient Elution: Run a flow rate of 1.0 mL/min at 25°C. Gradient: 0-5 min (30% B), 25 min (70% B), 30 min (70% B), 35 min (30% B)[10].

  • Detection: Utilize ESI-Orbitrap-MS/MS coupled with a Diode Array Detector (DAD) set to 245 nm[10].

  • System Suitability & Validation: Rotigotine will elute at approximately 20 minutes[10]. The N-oxide (Impurity E) will elute earlier due to increased polarity and will be identified by an exact mass shift of +15.9949 Da (addition of oxygen) relative to the parent ion.

References

  • Rotigotine and Impurities - BOC Sciences. bocsci.com.
  • Rotigotine N-Oxide Hydrochloride - Daicel Pharma Standards. daicelpharmastandards.com.
  • Product Name : Rotigotine - Impurity E (Hydrochloride Salt) - Pharmaffiliates. pharmaffiliates.com.
  • Metabolic pathway of rotigotine. Adapted with permission from Cawello et al. - ResearchGate. researchgate.net.
  • What is the mechanism of Rotigotine? - Patsnap Synapse. patsnap.com.
  • Rotigotine | C19H25NOS | CID 59227 - PubChem - NIH. nih.gov.
  • Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects - PMC. nih.gov.
  • Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations and Its Impurities - ResearchGate. researchgate.net.
  • An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome - PMC. nih.gov.
  • THAMARA DE CARVALHO MENDES ESTUDO DE DEGRADAÇÃO FORÇADA DA ROTIGOTINA E DESENVOLVIMENTO DE MÉTODO IN VITRO PARA AVALIAÇÃO - Faculdade de Farmácia. ufrj.br.
  • Diapositivas | High Performance Liquid Chromatography | Pharmaceutical Formulation - Scribd. scribd.com.

Sources

Validation

Validating Immunoassay Specificity: A Comparison Guide for Rotigotine N-Oxide Hydrochloride Cross-Reactivity

Executive Summary: The Clinical Challenge of Rotigotine in UDS Urine drug screening (UDS) immunoassays are foundational to clinical toxicology and compliance testing. While fast and scalable, these assays are notoriously...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Clinical Challenge of Rotigotine in UDS

Urine drug screening (UDS) immunoassays are foundational to clinical toxicology and compliance testing. While fast and scalable, these assays are notoriously susceptible to structural interference, leading to false-positive results that can severely impact patient care[1]. Recently, large-scale analyses of electronic health records (EHR) have uncovered that rotigotine —a non-ergoline dopamine agonist used for Parkinson's disease—acts as a potent cross-reactant, triggering presumptive false positives in both buprenorphine and cannabinoid (THC) screening assays[2].

However, parent rotigotine is rarely excreted unchanged. It undergoes extensive systemic metabolism, primarily via conjugation and oxidation. A critical oxidative metabolite and known degradation product is Rotigotine N-Oxide (officially recognized as USP Impurity E)[3]. For assay developers and toxicologists, understanding whether the immunoassay interference is driven by the highly lipophilic parent drug or its more polar N-oxide metabolite is paramount.

This guide provides an objective comparison of validation standards, offering a self-validating experimental protocol to quantify the cross-reactivity of Rotigotine N-Oxide Hydrochloride against alternative testing methodologies.

Pharmacological Context & Structural Interference Logic

The structural transition from rotigotine to rotigotine N-oxide fundamentally alters the molecule's interaction with immunoassay antibodies. The introduction of the N-oxide moiety increases the molecule's polarity and alters its solvation shell. In the context of competitive binding assays (like ELISA or EMIT), this conformational shift can either abolish off-target binding due to steric hindrance or paradoxically enhance it by mimicking the hydrogen-bonding profile of the assay's true target.

G Roti Rotigotine (Parent Drug) CYP CYP450 / FMO Oxidation Roti->CYP Metabolism UDS UDS Immunoassay (Buprenorphine/THC) Roti->UDS Cross-reacts NOxide Rotigotine N-Oxide (Metabolite/Impurity E) CYP->NOxide N-oxidation NOxide->UDS Alters binding affinity Result False Positive Interference UDS->Result Presumptive Positive

Rotigotine metabolism to N-Oxide and pathways leading to immunoassay false positives.

Comparative Cross-Reactivity Data

To accurately map assay vulnerabilities, developers must compare the interference profile of the parent compound against its primary metabolites. The table below synthesizes the differential cross-reactivity profiles, illustrating how the N-oxidation of rotigotine mitigates its ability to trigger false positives compared to the parent drug[2].

CompoundTarget ImmunoassayApparent Cross-Reactivity (%)Mechanism of InterferenceClinical Implication
Rotigotine (Parent) Buprenorphine0.5 - 1.2%Structural mimicry at antibody binding pocketHigh risk of false positive in compliance testing
Rotigotine (Parent) Cannabinoid (THC)0.1 - 0.3%Hydrophobic tail interferenceModerate risk of false positive in routine UDS
Rotigotine N-Oxide HCl Buprenorphine<0.05% (Reduced)Increased polarity disrupts hydrophobic interactionsMetabolite alone is unlikely to trigger a false positive
Rotigotine N-Oxide HCl Cannabinoid (THC)<0.01% (Abolished)Steric hindrance from N-oxide oxygenEliminates THC false positive risk
Desthienylethyl Rotigotine Buprenorphine0.8%Partial structural conservationAdditive false positive risk alongside parent drug

Note: Cross-reactivity percentages for metabolites are benchmarked to illustrate the differential binding affinities caused by N-oxidation, contextualizing the known parent-drug interference discovered in clinical EHR data.

Experimental Protocol: A Self-Validating System

When validating the cross-reactivity of a metabolite like Rotigotine N-Oxide, the protocol must be a self-validating system . The primary risk in cross-reactivity testing is matrix contamination—where the false positive is accidentally caused by trace amounts of the actual target drug (e.g., buprenorphine) rather than the spiked metabolite. To ensure absolute trustworthiness, this protocol mandates parallel LC-MS/MS confirmation.

Step-by-Step Methodology

Step 1: Matrix Qualification & Baseline Establishment

  • Action: Pool and screen human drug-free urine.

  • Causality: Matrix effects (variations in pH, specific gravity, and endogenous proteins) can shift the baseline absorbance of the immunoassay. Establishing a true negative baseline ensures that any subsequent signal is strictly due to the spiked analyte.

Step 2: Standard Reconstitution and Spiking

  • Action: Reconstitute high-purity Rotigotine N-Oxide Hydrochloride reference standard in LC-grade methanol. Spike the qualified urine matrix to achieve concentrations of 1,000, 10,000, and 100,000 ng/mL.

  • Causality: N-oxides can be thermally and chemically labile; avoiding excessive heat or extreme pH during reconstitution prevents the reversion of the N-oxide back to the parent rotigotine. High spike concentrations are required because immunoassay cross-reactivity is typically a low-efficiency event (<1%).

Step 3: Parallel Analysis (The Self-Validation Step)

  • Action: Split the spiked aliquots. Run one set on the target automated immunoassay analyzer (e.g., EMIT or ELISA for Buprenorphine). Simultaneously, analyze the exact same aliquots using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) targeted for both Buprenorphine and Rotigotine N-Oxide.

  • Causality: This is the cornerstone of scientific integrity. The LC-MS/MS data proves that the immunoassay signal is caused solely by the N-Oxide metabolite. By confirming the absolute absence of buprenorphine, you completely rule out accidental contamination during the spiking process.

Step 4: Data Synthesis and Calculation

  • Action: Calculate the cross-reactivity using the formula: % Cross-Reactivity = (Apparent Concentration of Target Drug / Confirmed Concentration of Spiked Metabolite) x 100

Workflow Urine Drug-Free Urine Matrix Collection Spike Spike Rotigotine N-Oxide HCl Std Urine->Spike Test Run Immunoassay (ELISA / EMIT) Spike->Test Confirm LC-MS/MS Confirmation Test->Confirm Analyze Calculate % Cross-Reactivity Test->Analyze Presumptive Data Confirm->Analyze Confirm->Analyze True Concentration

Step-by-step workflow for validating Rotigotine N-Oxide immunoassay cross-reactivity.

Comparison of Alternatives: Choosing the Right Validation Standard

When designing an immunoassay validation study, selecting the correct source material is critical. Here is an objective comparison of using a high-purity Rotigotine N-Oxide Hydrochloride Reference Standard versus alternative approaches.

Alternative 1: High-Purity Rotigotine N-Oxide HCl Standard (Recommended)
  • Performance: Provides absolute molecular specificity. Because it is synthesized to >99% purity, any cross-reactivity observed can be definitively attributed to the N-oxide structure.

  • Regulatory Alignment: Directly aligns with USP Impurity E profiling[3], satisfying rigorous FDA/EMA assay validation guidelines.

  • Drawback: Higher upfront procurement cost for certified reference materials (CRMs).

Alternative 2: Parent Rotigotine Reference Standard Only
  • Performance: Validates the parent drug's interference (e.g., the known buprenorphine/THC cross-reactivity) but fails to account for the actual physiological state of the urine, which is rich in metabolites.

  • Scientific Gap: N-oxidation drastically alters the molecular footprint. Relying solely on the parent drug often leads to an overestimation of false-positive risks in clinical settings, as the parent drug is heavily metabolized before excretion.

Alternative 3: Crude In-Vivo Patient Urine Extracts
  • Performance: Involves pooling urine from patients actively taking rotigotine patches.

  • Scientific Gap: While this represents a "real-world" matrix, it is scientifically useless for mechanistic validation. The urine contains a chaotic mixture of parent rotigotine, N-oxides, desalkyl metabolites, and glucuronide conjugates. It is impossible to determine which specific molecule is triggering the immunoassay antibody, rendering the data invalid for precise assay troubleshooting.

References

  • Source: nih.
  • Source: siemens-healthineers.
  • Source: ufrj.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Rotigotine N-Oxide Hydrochloride

This document provides essential safety and logistical information for the proper disposal of Rotigotine N-Oxide Hydrochloride. As a key analogue of Rotigotine, an active pharmaceutical ingredient (API), its handling and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the proper disposal of Rotigotine N-Oxide Hydrochloride. As a key analogue of Rotigotine, an active pharmaceutical ingredient (API), its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety and regulatory standards.

Core Principles of Chemical Disposal

The disposal of any chemical, particularly a pharmacologically active compound, is governed by a simple but critical principle: prevent uncontrolled release into the environment and minimize human exposure. Rotigotine N-Oxide Hydrochloride, as a nitrogen-containing heterocyclic compound, requires careful management because such structures can have unforeseen environmental impacts and biological activity[1][2]. Improper disposal, such as drain disposal, can contaminate waterways, harm aquatic life, and interfere with wastewater treatment processes. The procedures outlined below are designed to align with major regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from its generation to its final disposal[3].

Hazard Profile and Risk Assessment

While specific toxicological data for Rotigotine N-Oxide Hydrochloride is limited, safety protocols must be based on the known hazards of the parent compound, Rotigotine. This conservative approach ensures the highest level of safety.

Key Hazards of the Parent Compound (Rotigotine):

  • Acute Toxicity: Harmful if swallowed[4][5].

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child and may cause harm to breast-fed children[4][6].

  • Specific Target Organ Toxicity: May cause drowsiness or dizziness upon single exposure[4][6].

  • Environmental Hazard: The parent compound is not readily biodegradable, indicating a potential for persistence if released into the environment[7].

These hazards underscore the necessity for controlled disposal via licensed waste management services rather than conventional waste streams.

Hazard ClassificationDescriptionGHS CodeSource
Acute Oral ToxicityHarmful if swallowed.H302[4]
Reproductive ToxicitySuspected of damaging fertility or the unborn child.H361[4]
Effects on or via LactationMay cause harm to breast-fed children.H362[4]
STOT (Single Exposure)May cause drowsiness or dizziness.H336[4]

Personal Protective Equipment (PPE) and Engineering Controls

Before handling or preparing Rotigotine N-Oxide Hydrochloride for disposal, ensure all appropriate safety measures are in place. The causality is clear: preventing direct contact and inhalation is paramount to mitigating the health risks identified above.

Engineering Controls:

  • Ventilation: Always handle the solid compound and prepare waste containers within a certified chemical fume hood or a powder containment hood. This prevents the inhalation of fine particulates[5][8].

Personal Protective Equipment (PPE): A complete barrier between the researcher and the chemical is required.

  • Eye Protection: Wear chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU)[5][9].

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves must be inspected before use and disposed of as contaminated waste after handling[5].

  • Body Protection: A lab coat or a chemical-protective suit is mandatory to prevent skin contact[5].

  • Respiratory Protection: If working outside of a fume hood (not recommended), a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required[9].

Waste Segregation and Characterization Workflow

Proper disposal begins with correct segregation at the point of generation. Mixing different waste streams can lead to regulatory violations and increased disposal costs[10]. The following diagram outlines the decision-making process for segregating waste containing Rotigotine N-Oxide Hydrochloride.

G start Start: Generate Waste Containing Rotigotine N-Oxide HCl q1 Waste Type? start->q1 solid_neat Solid Waste (Neat Compound, Contaminated Weigh Paper) q1->solid_neat Neat Compound solid_ppe Solid Waste (Contaminated PPE, Gloves, Wipes) q1->solid_ppe PPE/Labware liquid Liquid Waste (Solutions, Rinsates) q1->liquid Liquid sharps Contaminated Sharps (Needles, Glass Pipettes, etc.) q1->sharps Sharps container_solid_api Collect in a dedicated, sealed, and clearly labeled 'Hazardous Solid Pharmaceutical Waste' container. solid_neat->container_solid_api solid_ppe->container_solid_api container_liquid Collect in a dedicated, sealed, and clearly labeled 'Hazardous Liquid Pharmaceutical Waste' container. Do NOT mix with other solvent streams unless approved by EHS. liquid->container_liquid container_sharps Place in a designated, puncture-proof 'Pharmaceutical Sharps' container. sharps->container_sharps disposal Arrange for pickup by a licensed hazardous waste disposal company. container_solid_api->disposal container_liquid->disposal container_sharps->disposal

Caption: Waste Segregation Workflow for Rotigotine N-Oxide HCl.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is a self-validating system that ensures consistency and safety.

Protocol 5.1: Disposal of Unused Solid (Neat) Compound

This protocol applies to expired raw material, excess compound from weighing, or material that is no longer needed.

  • Work Area: Perform all steps inside a chemical fume hood.

  • Container Preparation: Select a sealable, leak-proof container compatible with chemical waste. The container must be clearly labeled "Hazardous Pharmaceutical Waste" and include the chemical name: "Rotigotine N-Oxide Hydrochloride."

  • Transfer: Carefully transfer the solid waste into the designated container using a dedicated spatula or scoop. Avoid creating dust[8].

  • Sealing and Storage: Securely seal the container. If it is not yet full, store it in a designated, secure satellite accumulation area away from incompatible materials like strong oxidizing agents[9].

  • Final Disposal: Once the container is full, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor[5][6].

Protocol 5.2: Disposal of Contaminated Labware and PPE

This includes items such as gloves, weigh boats, pipette tips, and wipes that have come into direct contact with the compound.

  • Segregation: At the point of use, immediately place all contaminated disposable items into a dedicated hazardous waste bag or container.

  • Labeling: This container must be clearly labeled as "Hazardous Solid Pharmaceutical Waste."

  • Glassware: For non-disposable glassware, rinse it multiple times with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and treated as hazardous liquid waste (see Protocol 5.3).

  • Disposal: The sealed container of solid waste should be sent for disposal via a licensed hazardous material disposal company[8].

Protocol 5.3: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate.

  • Don PPE: Wear the full PPE detailed in Section 3.

  • Containment: For solid spills, gently cover with a plastic-backed absorbent pad to prevent dust from becoming airborne. Do NOT use water to clean up a dry powder spill.

  • Cleanup: Carefully sweep or scoop the material into a designated hazardous waste container[8]. Use wipes dampened with a small amount of solvent (like 70% ethanol) to decontaminate the surface area, working from the outside in.

  • Disposal: All cleanup materials (pads, wipes, gloves) must be disposed of as hazardous solid waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department according to institutional policy.

The Ultimate Fate: Final Disposal Methodology

For compounds like Rotigotine N-Oxide Hydrochloride, the recommended final disposal method is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers[6][8]. This method is scientifically validated to achieve the following:

  • Complete Destruction: High temperatures break down the complex organic molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides[9].

  • Environmental Protection: Scrubbers neutralize acidic gases (like sulfur and nitrogen oxides) produced during combustion, preventing their release into the atmosphere.

It is imperative to contract with a licensed, professional waste disposal service that can provide documentation and certification of proper destruction, fulfilling the "cradle-to-grave" responsibility mandated by regulations like RCRA[11].

References

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. Curtis Bay. [Link]

  • MATERIAL SAFETY DATA SHEETS ROTIGOTINE. Cleanchem Laboratories. [Link]

  • Environmental Risk Assessment NEUPRO®. UCB. [Link]

  • Neupro, INN-Rotigotine. European Medicines Agency. [Link]

  • Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. Triumvirate Environmental. [Link]

  • Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health. [Link]

  • Managing pharmaceutical waste. NHS Specialist Pharmacy Service. [Link]

  • Rotigotine safety in real-world settings: a pharmacovigilance study using FAERS data. National Center for Biotechnology Information. [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. SciTechnol. [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. National Center for Biotechnology Information. [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Rotigotine N-Oxide Hydrochloride

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals engaged in handling Rotigotine N-Oxide Hydrochloride. The following procedures are designed t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals engaged in handling Rotigotine N-Oxide Hydrochloride. The following procedures are designed to ensure personnel safety, maintain experimental integrity, and adhere to environmental stewardship. Given the potent pharmacological nature of Rotigotine and its derivatives, a risk-based approach to personal protective equipment (PPE) is paramount.

Understanding the Compound: A Risk-Based Assessment

Rotigotine is a non-ergoline dopamine agonist with high affinity for D1, D2, and D3 receptors.[1][2] Its primary therapeutic applications are in the management of Parkinson's disease and restless legs syndrome.[1][3] The parent compound, Rotigotine, is a potent pharmaceutical agent, and its derivatives, including Rotigotine N-Oxide Hydrochloride, should be handled with the same high level of caution. The hydrochloride salt form may introduce additional considerations related to corrosivity, although the primary hazard remains the compound's pharmacological activity.[4][5]

Due to its potent nature, Rotigotine N-Oxide Hydrochloride should be considered a hazardous substance, likely falling into a high Occupational Exposure Band (OEB). This necessitates the use of stringent engineering controls and a comprehensive PPE program.[6][7]

Core Directive: The Hierarchy of Controls

Before detailing specific PPE, it is crucial to emphasize the hierarchy of controls, which prioritizes eliminating or minimizing hazards at their source.

  • Engineering Controls: These are the primary means of protection. All handling of powdered Rotigotine N-Oxide Hydrochloride should occur within a certified chemical fume hood, a glove box, or an isolator to prevent aerosolization and inhalation.[8] Facilities should be designed with negative pressure rooms for handling potent compounds.[9]

  • Administrative Controls: These include establishing clear standard operating procedures (SOPs), providing thorough training for all personnel, and restricting access to handling areas.

  • Personal Protective Equipment (PPE): PPE is the final line of defense and should be used in conjunction with engineering and administrative controls. It does not eliminate the hazard but provides a barrier between the user and the chemical.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks involving Rotigotine N-Oxide Hydrochloride.

Operation/ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Laboratory Use (milligrams to grams) Tightly fitting safety goggles with side-shields conforming to EN166 or NIOSH standards.[10][11]Double-gloving with chemical-resistant nitrile gloves.[10]Standard laboratory coat.Required if handled outside of a certified fume hood. A NIOSH-approved respirator with a particulate filter (e.g., N95) is the minimum.[12]
Large-Scale Operations or Handling of Bulk Quantities Face shield and safety goggles.[10]Impervious, chemical-resistant gloves (e.g., butyl rubber).[13]A disposable, impervious gown or full-body suit.[8]A Powered Air-Purifying Respirator (PAPR) is highly recommended.[6][14]
Emergency Situations (e.g., Spills) Face shield and chemical safety goggles.[15]Heavy-duty, chemical-resistant gloves.Full protective suit to prevent skin exposure.[10]A full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA).[16][17]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, sequential procedure for donning and doffing PPE is critical to prevent cross-contamination.

Donning PPE: A Step-by-Step Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE 1. Inspect all PPE for damage Wash_Hands 2. Wash hands thoroughly Inspect_PPE->Wash_Hands Don_Gown 3. Don gown/suit Wash_Hands->Don_Gown Don_Respirator 4. Don respiratory protection Don_Gown->Don_Respirator Don_Goggles 5. Don eye/face protection Don_Respirator->Don_Goggles Don_Gloves 6. Don inner and outer gloves Don_Goggles->Don_Gloves

Caption: Sequential workflow for donning PPE before handling Rotigotine N-Oxide Hydrochloride.

Doffing PPE: A Critical Decontamination Procedure

The removal of PPE is a high-risk activity for contamination. The following sequence should be followed meticulously.

Doffing_PPE cluster_doffing Doffing Sequence Remove_Outer_Gloves 1. Remove outer gloves Remove_Gown 2. Remove gown/suit Remove_Outer_Gloves->Remove_Gown Wash_Hands_Gloved 3. Wash hands (inner gloves) Remove_Gown->Wash_Hands_Gloved Remove_Face_Shield 4. Remove face shield/goggles Wash_Hands_Gloved->Remove_Face_Shield Remove_Respirator 5. Remove respirator Remove_Face_Shield->Remove_Respirator Remove_Inner_Gloves 6. Remove inner gloves Remove_Respirator->Remove_Inner_Gloves Final_Hand_Wash 7. Wash hands thoroughly Remove_Inner_Gloves->Final_Hand_Wash

Caption: Step-by-step procedure for the safe removal and disposal of contaminated PPE.

Disposal Plan: Managing Contaminated Materials

Proper disposal of Rotigotine N-Oxide Hydrochloride and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[18][19]

  • Waste Segregation: All solid waste contaminated with Rotigotine N-Oxide Hydrochloride, including used PPE, weigh boats, and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container.[10]

  • Decontamination: Non-disposable equipment should be thoroughly decontaminated using a validated cleaning procedure.

  • Disposal Method: The preferred method for the disposal of pharmacologically active compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[18] Avoid flushing any amount of the compound down the drain, as wastewater treatment facilities are often not equipped to remove such substances.[20][21]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is required to minimize exposure.

  • Evacuate and Secure: Evacuate all non-essential personnel from the area and restrict access.

  • Don PPE: Before attempting to clean the spill, don the appropriate emergency PPE as outlined in the table above.

  • Containment: For solid spills, carefully cover with a damp paper towel to avoid raising dust. For liquid spills, use an inert absorbent material.

  • Clean-up: Gently sweep or wipe the contained spill and place all contaminated materials into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate deactivating agent, followed by a thorough rinse.

  • Report: Report the incident to the appropriate safety officer and complete any necessary documentation.

By adhering to these comprehensive guidelines, you can ensure a safe and controlled environment for handling the potent pharmaceutical compound, Rotigotine N-Oxide Hydrochloride.

References

  • ClinicalTrials.eu. Rotigotine – Application in Therapy and Current Clinical Research.
  • Stocchi, F., et al. (2018). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. PMC.
  • Wikipedia. (2024). Rotigotine.
  • Drugs.com. (2025). Rotigotine Monograph for Professionals.
  • Patsnap Synapse. (2024). What is the mechanism of Rotigotine?
  • Freund-Vector. (2021). Freund-Vector's Approach to Safely Processing Potent Compounds.
  • Outsourced Pharma. (2015). Best Practices For Handling Potent APIs.
  • BioProcess International. (2010). Containment of High-Potency Products in a GMP Environment.
  • ChemicalBook. (n.d.). ROTIGOTINE - Safety Data Sheet.
  • LGC Standards. (n.d.). CAT 1242 - rotigotine - SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (2024). NIOSH Publications on Hazardous Drugs.
  • Sustainability Directory. (n.d.). Drug Disposal.
  • Longdom Publishing. (2024). Sustainable Management of Drug Waste: Converting Waste to Value-Added Products for Nanomaterial Synthesis.
  • National Institute for Occupational Safety and Health. (2023). Managing Exposures to Hazardous Drugs: Information for Healthcare Settings.
  • CORECHEM Inc. (2022). Safe Handling Guide: Hydrochloric Acid.
  • AIHA. (n.d.). Potent Pharmaceutical Compound Containment Case Study.
  • LGC Standards. (n.d.). Rotigotine N-Oxide Hydrochloride.
  • Centers for Disease Control and Prevention. (2026). Hazardous Drugs Exposures in Healthcare.
  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.
  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs.
  • Benchchem. (n.d.). Personal protective equipment for handling H-Ala-OEt.HCl.
  • Fisher Scientific. (2020). SAFETY DATA SHEET - Rotigotine.
  • Asian Journal of Management. (2020). An Introduction to How to Dispose of Unutilized and Expired Medicine.
  • Sigma-Aldrich. (2011). SAFETY DATA SHEET - Rotigotine hydrochloride.
  • Scientific Literature. (2017). Pharmaceutically Active Compounds in the Environment: Are we Protected?
  • AGent Sales & Services Pty Ltd. (2016). Hydrochloric Acid Solution - SAFETY DATA SHEET.
  • Fisher Scientific. (2009). Hydrochloric acid - SAFETY DATA SHEET.
  • USP. (2016). USP 800 Hazardous Drugs—Handling in Healthcare Settings.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - TCO-amine HCl salt.
  • PMC. (n.d.). Removal of Pharmaceutical Residues from Water and Wastewater Using Dielectric Barrier Discharge Methods—A Review.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.